MCB-613
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBSCBVEHMETSA-GDAWTGGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Dual-Action Anticancer Mechanism of MCB-613: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCB-613 has emerged as a compelling preclinical small molecule with a multifaceted mechanism of action against cancer cells. Initially identified as a potent stimulator of steroid receptor coactivators (SRCs), it induces a state of cellular hyper-stimulation leading to endoplasmic reticulum (ER) stress, reactive oxygen species (ROS) production, and ultimately, cell death, particularly in cancer cells overexpressing SRCs. More recently, a distinct and equally potent mechanism has been elucidated, revealing this compound as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1). This action demonstrates significant efficacy in overcoming drug resistance in EGFR-mutant non-small cell lung cancer (NSCLC). This technical guide provides an in-depth exploration of these two core mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit specific vulnerabilities of cancer cells. This compound (4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone) is a novel investigational compound that has demonstrated significant anticancer activity through two distinct molecular mechanisms. This guide delves into the core mechanisms of action of this compound, providing a comprehensive resource for researchers and drug development professionals.
Mechanism 1: Hyper-stimulation of Steroid Receptor Coactivators (SRCs)
Overview
The first identified mechanism of this compound involves the hyper-stimulation of the p160 steroid receptor coactivator (SRC) family of proteins (SRC-1, SRC-2, and SRC-3).[1][2] These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors, and their overexpression is a common feature in various cancers, contributing to tumor growth and progression.[1] this compound acts as a potent pan-SRC stimulator, leading to an aberrant over-activation of SRC-mediated transcription.[2][3] This hyper-stimulation overwhelms the cellular machinery, inducing severe ER stress and the accumulation of ROS, which culminates in cancer cell death.[1][4]
Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound through SRC hyper-stimulation.
Quantitative Data: In Vitro Cytotoxicity
This compound exhibits selective cytotoxicity against a variety of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | ~5-10 |
| MCF-7 | Breast Cancer | ~5-10 |
| HepG2 | Liver Cancer | ~5-10 |
| H1299 | Lung Cancer | ~5-10 |
Note: The IC50 values are approximate and based on graphical data from the cited literature.[3]
Mechanism 2: Covalent Inhibition of KEAP1
Overview
A more recent discovery has identified this compound as a covalent inhibitor of KEAP1, a key protein in the cellular oxidative stress response.[5] This mechanism is particularly relevant in the context of drug-resistant cancers, specifically in EGFR-mutant NSCLC that has developed resistance to EGFR inhibitors.[5] KEAP1 is an adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex that targets the transcription factor NRF2 for degradation. By covalently binding to and crosslinking KEAP1 monomers, this compound disrupts this process.[5] Surprisingly, the anticancer effect in this context is independent of NRF2 stabilization and is mediated through an alternative, yet to be fully elucidated, substrate of KEAP1.[5]
Signaling Pathway
The diagram below outlines the mechanism of this compound as a covalent inhibitor of KEAP1.
Quantitative Data: In Vivo Efficacy in Xenograft Model
In a preclinical xenograft model using EGFR inhibitor-resistant NSCLC cells (GR4), this compound demonstrated significant tumor growth inhibition.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle | ~1200 | - |
| This compound (20 mg/kg) | ~400 | ~67% |
Note: Data is estimated from graphical representations in the cited literature.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for determining the IC50 of this compound in cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., MCF-7 or EGFR-resistant NSCLC cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) via intraperitoneal injection three times a week. The control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: Continue treatment for a predetermined period (e.g., 7 weeks) or until tumors in the control group reach a maximum allowable size.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the percentage of tumor growth inhibition at the end of the study.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for identifying and characterizing the mechanism of action of a compound like this compound.
Clinical Status
As of the latest available information, this compound is in the preclinical stage of development. There is no publicly available information regarding an Investigational New Drug (IND) application or the initiation of clinical trials for this compound.
Conclusion
This compound represents a promising preclinical anticancer agent with a unique dual mechanism of action. Its ability to induce cancer cell death through both SRC hyper-stimulation and covalent inhibition of KEAP1 highlights its potential to address different cancer types and overcome drug resistance. The data presented in this guide underscore the need for further investigation into the therapeutic potential of this compound, with the ultimate goal of translating these preclinical findings into clinical applications. The detailed protocols provided herein serve as a valuable resource for researchers aiming to further explore the multifaceted activities of this intriguing molecule.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Molecular Targets of MCB-613: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-613 has emerged as a molecule of significant interest in cancer research, demonstrating a nuanced and context-dependent mechanism of action. Initially identified as a potent stimulator of the steroid receptor coactivator (SRC) family, subsequent research has revealed a distinct molecular target in the context of drug-resistant non-small cell lung cancer (NSCLC): the Kelch-like ECH associated protein 1 (KEAP1). This guide provides an in-depth technical overview of the dual molecular targets of this compound, detailing the experimental methodologies employed for their identification, summarizing key quantitative data, and illustrating the associated signaling pathways.
Molecular Target 1: Steroid Receptor Coactivators (SRCs) - A Hyper-activation Strategy
Initial high-throughput screening for small molecule inhibitors of SRCs unexpectedly identified this compound as a potent stimulator of this protein family, which includes SRC-1, SRC-2, and SRC-3.[1][2][3] These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors, and their overexpression is implicated in various cancers.[1][2] this compound's unique mechanism involves the "over-stimulation" of SRCs, leading to excessive cellular stress and selective killing of cancer cells that are dependent on SRC-driven oncogenic programs.[1][2][4]
Experimental Protocols for SRC Target Identification and Characterization
1.1.1. High-Throughput Screening (HTS):
The initial identification of this compound as an SRC stimulator was achieved through a high-throughput screening campaign.[1]
-
Assay Principle: A luciferase reporter gene assay was used to measure the transcriptional activity of SRCs.
-
Cell Line: HEK293 cells were co-transfected with a Gal4-responsive luciferase reporter plasmid (pG5-luc) and a plasmid encoding a fusion protein of the Gal4 DNA-binding domain with either SRC-1, SRC-2, or SRC-3.[1]
-
Screening Process: A library of 359,484 compounds was screened for their ability to modulate the transcriptional activity of the SRC fusion proteins. Compounds that increased the luciferase signal were identified as potential stimulators.[1]
1.1.2. Luciferase Reporter Assays for Confirmation:
To confirm the pan-SRC stimulatory activity of this compound, luciferase assays were performed in HeLa cells.[1]
-
Method: Cells were co-transfected with the pG5-luc reporter and expression vectors for Gal4-SRC-1, -2, or -3. Transfected cells were then treated with varying concentrations of this compound for 24 hours before measuring luciferase activity.[1]
-
Target Gene Promoters: The effect of this compound on the activity of SRC-3 target gene promoters, such as MMP2 and MMP13, was also assessed using luciferase reporters.[1]
1.1.3. Co-immunoprecipitation (Co-IP):
Co-IP experiments were conducted to investigate the effect of this compound on the formation of coactivator complexes.
-
Method: HeLa cells overexpressing FLAG-tagged SRC-3 were treated with this compound. Cell lysates were then subjected to immunoprecipitation with an anti-FLAG antibody, followed by immunoblotting for interacting coactivators like CBP and CARM1.[5]
1.1.4. Fluorescence Spectroscopy:
Direct binding of this compound to the receptor interacting domain (RID) of SRC-3 was assessed using fluorescence spectroscopy.[6]
Quantitative Data: SRC Hyper-activation by this compound
| Parameter | Cell Line | Assay | Result | Reference |
| SRC-1 Activation | HeLa | Luciferase Assay | Increased transcriptional activity with this compound treatment. | [1] |
| SRC-2 Activation | HeLa | Luciferase Assay | Increased transcriptional activity with this compound treatment. | [1] |
| SRC-3 Activation | HeLa | Luciferase Assay | Increased transcriptional activity with this compound treatment. | [1] |
| MMP2 Promoter Activation | HeLa | Luciferase Assay | Enhanced coactivation by SRC-3 in the presence of this compound. | [1] |
| MMP13 Promoter Activation | HeLa | Luciferase Assay | Enhanced coactivation by SRC-3 in the presence of this compound. | [1] |
| SRC-3 Interaction with CBP | HeLa | Co-IP | Increased interaction in a dose-dependent manner with this compound. | [5] |
| SRC-3 Interaction with CARM1 | HeLa | Co-IP | Increased interaction in a dose-dependent manner with this compound. | [5] |
Signaling Pathway: this compound-Induced SRC Hyper-activation
This compound directly binds to SRCs, promoting the formation of a transcriptional coactivator complex with proteins like CBP and CARM1.[1] This leads to hyper-activation of SRCs. Concurrently, this compound induces a rapid increase in intracellular reactive oxygen species (ROS), which in turn activates Abl kinase.[1] Activated Abl kinase then phosphorylates and further potentiates the activity of SRCs, creating a positive feedback loop.[1] The resulting deregulation of cellular homeostasis leads to severe endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately causing cancer cell death.[1]
Molecular Target 2: KEAP1 - Covalent Inhibition in Drug-Resistant NSCLC
In the context of epidermal growth factor receptor (EGFR) inhibitor-resistant NSCLC, this compound was identified to have a different primary molecular target: KEAP1.[7][8] KEAP1 is a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex, which mediates the degradation of the transcription factor NRF2.[7] this compound acts as a covalent inhibitor of KEAP1, leading to the stabilization and activation of NRF2.[4][7]
Experimental Protocols for KEAP1 Target Identification
2.1.1. Chemoproteomics with a "Clickable" this compound Analog:
A chemoproteomic approach was employed to identify the direct protein interactors of this compound.[7]
-
Probe Design: A "clickable" derivative of this compound, containing an alkyne handle (ARM-3-124), was synthesized to allow for the subsequent attachment of a biotin tag for affinity purification.[7] An inactive analog (ARM-3-115) was used as a negative control.[7]
-
Experimental Workflow:
-
Parental (PC9) and drug-resistant (WZR12) NSCLC cells were treated with the active or inactive clickable probe.[7]
-
Cells were lysed, and the alkyne-tagged proteins were conjugated to an azide-biotin tag via copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[7]
-
Biotinylated proteins were enriched using streptavidin beads.[7]
-
Enriched proteins were identified and quantified by mass spectrometry.[7]
-
2.1.2. CRISPR/Cas9 Loss-of-Function Screen:
A targeted CRISPR/Cas9 screen was performed to functionally validate the protein interactors identified through chemoproteomics.[7]
-
Library Design: A single-guide RNA (sgRNA) library was designed to target the genes encoding the 478 protein interactors of this compound.[7]
-
Screening Procedure:
-
Parental and drug-resistant NSCLC cell lines were transduced with the sgRNA library.[7]
-
The cell populations were cultured, and the relative abundance of each sgRNA was determined at the beginning and end of the experiment by deep sequencing.[7]
-
Genes whose knockout conferred resistance or sensitivity to this compound were identified. KEAP1 was a top hit whose loss conferred resistance, indicating it is the direct target of this compound's cytotoxic effects.[7]
-
2.1.3. Cellular Thermal Shift Assay (CETSA):
CETSA was used to confirm the direct binding of this compound to KEAP1 in cells.[7]
-
Principle: The binding of a ligand can alter the thermal stability of a target protein.
-
Method: Cells were treated with this compound, heated to various temperatures, and the amount of soluble KEAP1 remaining was quantified by immunoblotting. A decrease in the melting temperature (Tm) of KEAP1 in the presence of this compound indicates direct binding.[7]
Quantitative Data: KEAP1 Inhibition by this compound
| Parameter | Cell Line | Assay | Result | Reference |
| This compound Protein Interactors | PC9, WZR12 | Chemoproteomics | 478 potential protein interactors identified. | [7] |
| KEAP1 as a Functional Target | GR4, WZR12 | CRISPR/Cas9 Screen | Knockout of KEAP1 conferred resistance to this compound. | [7] |
| KEAP1 Thermal Stability | V5-KEAP1 expressing cells | CETSA | This compound reduced the Tm of V5-KEAP1 by more than 8.4 °C. | [7] |
| KEAP1 Dimerization | 293FT | Immunoblot | This compound promotes the covalent dimerization of KEAP1. | [7] |
Signaling Pathway: this compound-Mediated KEAP1 Inhibition and NRF2 Activation
This compound possesses two electrophilic Michael acceptor sites, allowing it to act as a covalent bridge between two KEAP1 monomers.[7] This covalent dimerization of KEAP1 disrupts its ability to target NRF2 for ubiquitination and subsequent proteasomal degradation.[4][7] As a result, newly synthesized NRF2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes.[7] Interestingly, the cytotoxic effect of this compound in this context appears to be independent of NRF2, as NRF2 knockout sensitizes cells to the drug.[7][8] This suggests that the accumulation of another, yet to be fully identified, KEAP1 substrate is responsible for the observed cell death.[7][8]
Conclusion
This compound exhibits a fascinating dual-targeting capability, acting as a stimulator of SRCs in some cancer contexts and as a covalent inhibitor of KEAP1 in drug-resistant EGFR-mutant NSCLC. This context-dependent polypharmacology highlights the importance of thorough target identification and validation in drug development. The distinct mechanisms of action—hyper-activation of an oncogenic pathway versus covalent inhibition of a tumor suppressor pathway component—offer unique therapeutic opportunities. Further research into the downstream effectors of KEAP1 inhibition by this compound and the specific determinants of its target preference will be crucial for its clinical development.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeting Steroid Receptor Coactivators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. apexbt.com [apexbt.com]
- 6. WO2016109470A1 - Small molecule stimulators of steroid receptor coactivator proteins and their use in the treatment of cancer - Google Patents [patents.google.com]
- 7. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
MCB-613: A Dual-Mechanism Modulator of Steroid Receptor Coactivator and KEAP1 Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MCB-613 has emerged as a compelling small molecule with a dual mechanism of action, positioning it as a molecule of significant interest in oncology and tissue regeneration. Initially identified as a potent stimulator of the p160 steroid receptor coactivators (SRCs), this compound has been shown to induce hyper-stimulation of SRC transcriptional activity, leading to excessive cellular stress and selective cytotoxicity in cancer cells.[1][2] More recent evidence has unveiled a second, distinct mechanism involving the covalent inhibition of Kelch-like ECH-associated protein 1 (KEAP1), a key regulator of the NRF2-mediated oxidative stress response.[3][4] This technical guide provides a comprehensive overview of the core scientific findings related to this compound, including its multifaceted mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.
Introduction
Steroid receptor coactivators (SRCs), comprising SRC-1, SRC-2, and SRC-3, are crucial integrators of various signaling pathways that drive cell growth and proliferation.[5] Their overexpression is frequently observed in a range of cancers, making them attractive therapeutic targets.[1] The conventional approach has been to inhibit SRC activity. However, this compound represents a paradigm shift, demonstrating that hyper-stimulation of SRCs can be a potent anti-cancer strategy.[1][2] This over-stimulation leads to an accumulation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, ultimately triggering cancer cell death through a process resembling paraptosis.[6]
Concurrently, research in non-small cell lung cancer (NSCLC) has identified this compound as a covalent inhibitor of KEAP1.[3][4] KEAP1 is the primary negative regulator of NRF2, a transcription factor that orchestrates the antioxidant cellular defense. By covalently binding to and promoting the dimerization of KEAP1, this compound disrupts the KEAP1-NRF2 interaction, leading to the stabilization and activation of NRF2.[3] This guide will delve into both of these intricate mechanisms, presenting the supporting data and methodologies for a thorough understanding of this compound's therapeutic potential.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Concentration | Effect | Reference |
| Cell Viability | MCF-7 (breast), PC-3 (prostate), H1299 (lung), HepG2 (liver) | 0-7 μM | Dose-dependent decrease in viability of cancer cells, with minimal effect on normal cells (mouse primary hepatocytes and MEFs).[1] | [1] |
| SRC Transcriptional Activity (Luciferase Assay) | HeLa | Not Specified | Potent stimulation of SRC-1, SRC-2, and SRC-3 transcriptional activity.[1] | [1] |
| MMP13 mRNA Expression | MDA-MB-231 | 6-8 μM | Increased expression of endogenous MMP13 mRNA.[7] | [7] |
| Unfolded Protein Response (UPR) | Not Specified | 2-10 μM | Induction of UPR markers, including phosphorylation of eIF2α and IRE1α, and increased ATF4 protein expression.[7] | [7] |
| KEAP1 Dimerization (Western Blot) | PC9, WZR12 | Dose-dependent | Induction of KEAP1 dimerization, observed as a band at ~160 kDa.[3] | [3] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment Protocol | Outcome | Quantitative Result | Reference |
| MCF-7 Xenograft | 20 mg/kg, i.p., 3 times/week for 7 weeks | Tumor Growth Inhibition | Significant stalling of tumor growth compared to vehicle control.[3] | [3] |
| Myocardial Infarction (Mouse) | 20 mg/kg, i.p., post-MI | Reduction in Fibrosis and Improved Cardiac Function | Significant reduction in fibrosis and preservation of ejection fraction.[8][9] | [8][9] |
| EGFR-mutant NSCLC Xenograft (GR4) | 20 mg/kg, i.p., 3 times/week | Selective Tumor Suppression | Selective suppression of drug-resistant GR4 tumors.[3] | [3] |
Signaling Pathways and Experimental Workflows
The dual mechanism of this compound can be visualized through the following signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Luciferase Reporter Assay for SRC Activity
This protocol is adapted from methodologies used to assess the transcriptional activation of SRCs by this compound.[1]
-
Cell Culture and Transfection:
-
Seed HeLa cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells using a suitable transfection reagent with a Gal4-luciferase reporter plasmid (pG5-luc) and a pBIND expression vector containing the full-length coding sequence of SRC-1, SRC-2, or SRC-3 fused to the Gal4 DNA-binding domain.
-
As a negative control, co-transfect with the empty pBIND vector.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
-
Luciferase Assay:
-
After 24 hours of treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer according to the manufacturer's instructions.
-
To normalize for transfection efficiency, co-transfect a Renilla luciferase plasmid and measure its activity using a dual-luciferase reporter assay system.
-
Co-Immunoprecipitation for SRC-Coactivator Interaction
This protocol is designed to determine if this compound enhances the interaction between SRCs and other coactivators.[3]
-
Cell Treatment and Lysis:
-
Culture HeLa cells overexpressing FLAG-tagged SRC-3.
-
Treat cells with the desired concentrations of this compound for 1 hour.
-
Harvest and lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for an additional 2-4 hours to capture the immunocomplexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against interacting coactivators (e.g., CBP, CARM1) and the immunoprecipitated protein (FLAG-SRC-3) as a control.
-
Detect the proteins using appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system.
-
Western Blot for KEAP1 Dimerization
This protocol is used to detect the covalent dimerization of KEAP1 induced by this compound.[3]
-
Cell Treatment and Lysis:
-
Treat parental (PC9) and drug-resistant (WZR12) NSCLC cells with increasing doses of this compound for 1 hour.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer. Do not add reducing agents like DTT or β-mercaptoethanol in the initial sample preparation to preserve the covalent dimer.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 4-12% gradient SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against endogenous KEAP1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Monomeric KEAP1 will appear at ~80 kDa, and the covalent dimer will be detected at ~160 kDa.
-
Animal Xenograft Studies
This protocol outlines the in vivo assessment of this compound's anti-tumor efficacy.[3]
-
Cell Implantation:
-
Subcutaneously implant cancer cells (e.g., 5 x 10^6 PC9 or GR4 cells) into the flanks of 5-6 week-old female SCID mice.
-
Allow the tumors to establish and grow for approximately two weeks.
-
-
Treatment:
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg in saline) or vehicle control via intraperitoneal (i.p.) injection three times weekly.
-
-
Monitoring and Endpoint:
-
Measure tumor volume using calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Continue the treatment for a predetermined period (e.g., several weeks) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Conclusion
This compound is a novel small molecule with a fascinating dual mechanism of action, targeting both the SRC and KEAP1 pathways. Its ability to selectively kill cancer cells through hyper-stimulation of SRCs and to potentially overcome drug resistance in NSCLC by inhibiting KEAP1 highlights its significant therapeutic potential. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted biology of this compound and to advance its development as a potential therapeutic agent in oncology and other disease areas. Further investigation into the interplay between the SRC and KEAP1 pathways in response to this compound will be crucial for a complete understanding of its cellular effects and for optimizing its clinical application.
References
- 1. This compound helps the heart heal itself after a heart attack [blogs.bcm.edu]
- 2. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. assaygenie.com [assaygenie.com]
- 8. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 9. researchgate.net [researchgate.net]
The Discovery and Synthesis of MCB-613: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCB-613, chemically known as 4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone, is a novel small molecule with demonstrated therapeutic potential in oncology and tissue injury.[1][2][3] Initially identified through a high-throughput screening for inhibitors of steroid receptor coactivators (SRCs), it was paradoxically characterized as a potent SRC stimulator.[4][5][6] Subsequent research has revealed a dual mechanism of action, including the covalent inhibition of Kelch-like ECH associated protein 1 (KEAP1).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of this compound, supported by available quantitative data and detailed experimental methodologies.
Discovery
This compound was discovered during a high-throughput screening of 359,484 compounds designed to identify inhibitors of the p160 steroid receptor coactivator (SRC) family (SRC-1, SRC-2, and SRC-3).[5] Contrary to the screen's objective, this compound was identified as a potent small molecule "stimulator" (SMS) of SRCs.[4] This counterintuitive finding led to the investigation of its effects on cancer cells, where it was found to induce excessive cellular stress and subsequent cell death, highlighting a novel therapeutic strategy of overstimulating oncogenic pathways.[4][5]
High-Throughput Screening Protocol
The initial discovery of this compound was made using a high-throughput phenotypic small molecule screen. While specific details of the proprietary screen are not fully available, such screens typically involve the following steps:
-
Assay Development: A cellular or biochemical assay is designed to measure the activity of the target, in this case, the transcriptional activity of SRCs. This often involves a reporter gene, such as luciferase, linked to a promoter regulated by the SRCs.
-
Compound Library Screening: A large library of chemical compounds is screened in a multi-well plate format (e.g., 384-well plates). Each well contains the assay components and a unique compound from the library.
-
Automated Readout: The activity in each well is measured using an automated plate reader. In the case of a luciferase reporter, luminescence would be quantified.
-
Hit Identification: Compounds that produce a significant change in the signal (in this case, an increase in SRC activity) are identified as "hits."
-
Hit Confirmation and Validation: The activity of the identified hits is confirmed through re-testing and dose-response analysis to determine potency and efficacy.
Synthesis of this compound
The synthesis of this compound is achieved through a double aldol condensation reaction.[1] This method involves the reaction of a cyclohexanone derivative with an aldehyde in the presence of a base or acid catalyst.
General Synthetic Protocol
The synthesis of this compound and its analogs can be performed as follows:
-
Starting Materials: The synthesis starts with a substituted cyclohexanone, such as 4-ethylcyclohexanone, and 3-picolinaldehyde.
-
Reaction Conditions: The double aldol condensation can be carried out under either acidic or basic conditions. For this compound analogs, acidic conditions (HCl in acetic acid) have been reported.[7]
-
Reaction Execution: The cyclohexanone and aldehyde are reacted in a suitable solvent at room temperature.
-
Purification: The final product is purified using standard laboratory techniques, such as column chromatography, to yield the desired compound.
Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both a stimulator of SRCs and a covalent inhibitor of KEAP1.
Steroid Receptor Coactivator (SRC) Stimulation
This compound directly binds to and hyper-activates the transcriptional activity of all three members of the SRC family.[1] This overstimulation leads to a cascade of cellular events, particularly in cancer cells that are highly dependent on SRCs for their growth and survival.
The proposed signaling pathway for SRC stimulation by this compound is as follows:
-
Direct Binding: this compound directly binds to SRCs, enhancing their interaction with other coactivators like CBP and CARM1.[1]
-
ROS Induction: This hyper-activation leads to a rapid increase in intracellular reactive oxygen species (ROS).[4]
-
Abl Kinase Activation: The elevated ROS levels activate Abl kinase.[1]
-
SRC Phosphorylation: Activated Abl kinase further phosphorylates and hyper-activates SRCs, creating a positive feedback loop.[1]
-
ER Stress and UPR: The deregulation of cellular processes downstream of SRC hyper-activation induces severe endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1]
-
Cell Death: The excessive ER and oxidative stress overwhelm cancer cells, leading to a form of cell death with features of paraptosis, characterized by extensive cytoplasmic vacuolization.[5]
Covalent Inhibition of KEAP1
In the context of drug-resistant non-small cell lung cancer (NSCLC), this compound has been shown to covalently inhibit KEAP1.[1] KEAP1 is an adaptor protein for the Cullin 3-based E3 ubiquitin ligase complex, which targets the transcription factor NRF2 for degradation.
The mechanism of KEAP1 inhibition by this compound is as follows:
-
Covalent Binding: this compound, being an electrophilic molecule with two Michael acceptor sites, covalently binds to KEAP1.[7]
-
KEAP1 Dimerization: A single molecule of this compound can bridge two KEAP1 monomers, promoting their covalent dimerization.[1][7]
-
NRF2 Stabilization: This modification interferes with the ability of KEAP1 to target NRF2 for ubiquitination and degradation.
-
NRF2 Accumulation and Translocation: Stabilized NRF2 accumulates in the cytoplasm and translocates to the nucleus.
-
Antioxidant Response: In the nucleus, NRF2 activates the transcription of antioxidant response element (ARE)-dependent genes, leading to a cytoprotective response.
Therapeutic Applications and Preclinical Data
This compound has shown promise in several therapeutic areas, including cancer and tissue injury.
Oncology
In various cancer cell lines (breast, prostate, lung), this compound has demonstrated selective cytotoxicity towards cancer cells while sparing healthy cells.[5] In a mouse xenograft model of breast cancer, this compound significantly stalled tumor growth.[5]
| Preclinical Model | Cell Lines | Treatment | Outcome | Reference |
| In Vitro | PC-3 (prostate), MCF-7 (breast), HepG2 (liver), H1299 (lung) | This compound | Efficiently killed cancer cells | [3] |
| In Vivo (Mouse Xenograft) | MCF-7 (breast cancer) | This compound | Significantly stalled tumor growth | [3] |
| In Vivo (Mouse Xenograft) | EGFR-mutant, EGFR inhibitor-resistant NSCLC (GR4) | This compound (20 mg/kg, i.p., 3x weekly) | Selectively suppressed tumor growth | [7] |
Myocardial Infarction and Stroke
This compound has been shown to be cardioprotective and neuroprotective in preclinical models of ischemic injury.
In a mouse model of myocardial infarction, administration of this compound post-injury led to:
In a rat model of ischemic stroke, an this compound derivative, MCB-10-1, was shown to:
-
Decrease infarct size
-
Mitigate neurologic impairment[7]
| Preclinical Model | Injury Model | Treatment | Key Findings | Reference |
| In Vivo (Mouse) | Myocardial Infarction (LAD ligation) | This compound (20 mg/kg, i.p.) | Decreased infarct size, apoptosis, and fibrosis; maintained cardiac function | [10] |
| In Vivo (Rat) | Ischemic Stroke (MCAO) | MCB-10-1 (this compound derivative) | Decreased infarct size, mitigated neurologic impairment | [7] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for KEAP1 Dimerization
-
Cell Lysis: Treat cells (e.g., parental PC9 and drug-resistant WZR12) with increasing doses of this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against KEAP1, followed by incubation with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of a band at approximately twice the molecular weight of monomeric KEAP1 indicates dimerization.[7]
Conclusion
This compound is a fascinating small molecule with a unique discovery history and a complex, dual mechanism of action. Its ability to both hyper-stimulate the SRC oncogenic program and covalently inhibit the key cellular stress sensor KEAP1 makes it a promising candidate for further preclinical and clinical investigation. The data gathered to date in models of cancer and ischemic tissue injury underscore its potential as a novel therapeutic agent. Further research is warranted to fully elucidate its complex pharmacology and translate these promising preclinical findings into clinical applications.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016109470A1 - Small molecule stimulators of steroid receptor coactivator proteins and their use in the treatment of cancer - Google Patents [patents.google.com]
- 3. apexbt.com [apexbt.com]
- 4. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Edged Sword: MCB-613's Induction of Oxidative Stress in Cancer Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MCB-613 has emerged as a novel small molecule with potent anti-cancer properties, operating through a complex and multifaceted mechanism centered on the induction of overwhelming cellular stress. This technical guide delves into the core of this compound's activity: its ability to induce oxidative stress in cancer cells. Initially identified as a potent stimulator of steroid receptor coactivators (SRCs), further research has revealed a dual mechanism of action involving the covalent inhibition of Kelch-like ECH associated protein 1 (KEAP1). This guide will provide a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development in this promising area of oncology.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the effects of this compound on cancer cells, providing a clear comparison of its activity across different experimental parameters.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| PC-3 | Prostate Cancer | ~5 |
| MCF-7 | Breast Cancer | ~5 |
| H1299 | Lung Cancer | ~5 |
| HepG2 | Liver Cancer | ~5 |
GI50 (Growth Inhibition 50) represents the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
Table 2: this compound-Induced Generation of Reactive Oxygen Species (ROS)
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in ROS |
| HeLa | 10 | 4 | ~3.5 |
ROS levels were measured using the fluorescent probe CM-H2DCFDA.
Table 3: Effect of this compound on Antioxidant Response and Coactivator Complex Formation
| Parameter | Cell Line | This compound Concentration (µM) | Treatment Time | Quantitative Change |
| Glutathione Reductase (GSR) Expression | HeLa | 10 | 24 hours | Increased |
| SRC-3 Interaction with CBP | HeLa (FLAG-SRC-3 overexpressing) | 10 | 1 hour | Increased |
| SRC-3 Interaction with CARM1 | HeLa (FLAG-SRC-3 overexpressing) | 10 | 1 hour | Increased |
Changes in protein expression and interaction were quantified relative to vehicle-treated control cells.
Signaling Pathways and Mechanisms of Action
This compound induces oxidative stress through two primary, interconnected signaling pathways.
Hyper-activation of Steroid Receptor Coactivators (SRCs)
This compound was initially identified as a pan-stimulator of the p160 SRC family (SRC-1, SRC-2, and SRC-3).[1] In cancer cells, which often overexpress and rely on SRCs for their growth and survival, this compound's overstimulation of SRCs leads to a state of cellular hyper-activation.[2] This aberrant transcriptional activity results in a rapid increase in intracellular reactive oxygen species (ROS) and severe endoplasmic reticulum (ER) stress.[3][4] The accumulation of ROS creates a positive feedback loop, as oxidative stress can further activate kinases like Abl, which in turn can further hyper-activate SRCs.[3] This relentless cycle of overstimulation and stress ultimately overwhelms the cancer cell's adaptive capacities, leading to a form of cell death with characteristics of paraptosis.[1]
Figure 1. this compound induced SRC hyper-activation pathway leading to oxidative stress.
Covalent Inhibition of KEAP1
More recent studies have unveiled a second, crucial mechanism of this compound action: the covalent inhibition of KEAP1.[5] KEAP1 is a key component of the cellular antioxidant response, acting as a negative regulator of the transcription factor NRF2. Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. This compound, through its electrophilic nature, covalently binds to KEAP1, leading to its destabilization and promoting the dimerization of KEAP1 monomers.[5] This modification disrupts the KEAP1-NRF2 interaction, allowing NRF2 to accumulate and translocate to the nucleus, where it would typically activate the expression of antioxidant genes.
However, a surprising finding revealed that the knockout of NRF2 sensitizes cancer cells to this compound, suggesting that the pro-oxidant effects of this compound are not solely dependent on the canonical NRF2 pathway and may involve the modulation of other, yet to be fully identified, KEAP1 substrates.[5][6] This indicates a more complex interplay where the disruption of KEAP1 function by this compound contributes to a lethal level of oxidative stress, potentially through mechanisms independent of or even counteracted by NRF2 activation.
Figure 2. this compound's interaction with the KEAP1-NRF2 pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the change in intracellular ROS levels following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
CM-H2DCFDA fluorescent probe (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis or glass-bottom dish for microscopy).
-
Allow cells to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 4 hours).
-
Remove the culture medium and wash the cells once with warm PBS.
-
Incubate the cells with CM-H2DCFDA (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~529 nm emission for DCF).
-
Quantify the fluorescence signal and normalize it to the cell number or a housekeeping protein if necessary.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Objective: To determine if this compound enhances the interaction between SRC-3 and its coactivators, CBP and CARM1.
Materials:
-
HeLa cells overexpressing FLAG-tagged SRC-3
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FLAG antibody (for immunoprecipitation)
-
Antibodies against CBP and CARM1 (for western blotting)
-
Protein A/G agarose beads
-
SDS-PAGE gels and western blotting apparatus
Protocol:
-
Culture FLAG-SRC-3 overexpressing HeLa cells and treat with this compound or vehicle control for the specified duration (e.g., 1 hour).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against CBP and CARM1, followed by appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
KEAP1 Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to KEAP1 in a cellular context.
Materials:
-
Drug-resistant cancer cells (e.g., WZR12) expressing V5-tagged KEAP1
-
This compound
-
PBS
-
Liquid nitrogen
-
Thermal cycler or heating block
-
SDS-PAGE and western blotting reagents
Protocol:
-
Treat V5-KEAP1 expressing cells with this compound or vehicle control for 1 hour.
-
Harvest and resuspend the cells in PBS containing protease inhibitors.
-
Subject the cell suspension to a freeze-thaw cycle using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble V5-KEAP1 at each temperature by western blotting using an anti-V5 antibody.
-
Generate a melting curve by plotting the amount of soluble V5-KEAP1 as a function of temperature to determine the melting temperature (Tm). A shift in Tm in the presence of this compound indicates direct binding.[5]
Conclusion
This compound represents a promising therapeutic agent that exploits the inherent vulnerabilities of cancer cells by inducing lethal levels of oxidative stress. Its dual mechanism of action, involving both the hyper-activation of SRCs and the covalent inhibition of KEAP1, underscores the complexity of its anti-cancer activity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel strategies that target the oxidative stress pathways in cancer. Further investigation into the non-canonical roles of KEAP1 and the identification of other potential targets of this compound will be crucial in fully elucidating its mechanism of action and optimizing its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Safety Profile of MCB-613: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary toxicity studies conducted on MCB-613, a novel small molecule with dual mechanisms of action as a potent stimulator of steroid receptor coactivators (SRCs) and a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1). The available preclinical data suggests a favorable safety profile with selective cytotoxicity towards cancer cells while demonstrating no apparent toxicity in normal cells and in vivo models at therapeutically effective doses.
In Vitro Cytotoxicity
This compound has demonstrated potent and selective cytotoxic effects against a variety of human cancer cell lines. In contrast, normal cell lines have shown resistance to the compound at similar concentrations.
| Cell Line | Cancer Type | Result | Citation |
| MCF-7 | Breast Cancer | Cytotoxic | [1][2] |
| PC-3 | Prostate Cancer | Cytotoxic | [1][2] |
| H1299 | Lung Cancer | Cytotoxic | [1][2] |
| HepG2 | Liver Cancer | Cytotoxic | [1][2] |
| Mouse Primary Hepatocytes | Normal | Resistant | [1] |
| Mouse Embryonic Fibroblasts (MEF) | Normal | Resistant | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Normal | Resistant at low concentrations | [1] |
In Vivo Toxicity and Efficacy
Preclinical studies in mouse models have indicated that this compound is well-tolerated and does not produce obvious signs of toxicity at doses that result in significant anti-tumor or cardioprotective effects.
| Animal Model | Condition | Dosing Regimen | Observation | Citation |
| Athymic Nude Mice | MCF-7 Breast Cancer Xenograft | 20 mg/kg, intraperitoneal injection, 3 times a week for 7 weeks | Significantly stalled tumor growth with no obvious animal toxicity. Body weights were not statistically different from the control group. | [1][2] |
| SCID Mice | EGFR-mutant, EGFR inhibitor-resistant NSCLC Flank Xenograft | Not specified | Selectively suppressed the growth of drug-resistant tumors. | [3] |
| Mice | Myocardial Infarction | 20 mg/kg, intraperitoneal injection | No apparent toxicity. | [4] |
Mechanism of Action and Cellular Stress Response
This compound's selective toxicity in cancer cells is attributed to its ability to hyper-activate SRCs, leading to a cascade of cellular events culminating in cell death.[5] This overstimulation results in severe endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1][5] This process creates a positive feedback loop, overwhelming the cancer cells' stress response mechanisms.[1] The resulting cytotoxicity exhibits features characteristic of paraptosis.[2]
In the context of non-small cell lung cancer (NSCLC), this compound acts as a covalent inhibitor of KEAP1.[3][6] This action exploits a collateral sensitivity in drug-resistant EGFR-mutant NSCLC cells.[3][6][7] this compound covalently bridges two KEAP1 monomers, interfering with the degradation of its substrates, such as NRF2.[3][6]
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines (MCF-7, PC-3, H1299, HepG2) and normal cells (mouse primary hepatocytes, MEFs, HUVECs) were used.
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 0-7 μM) for a specified duration (e.g., 48 hours).[2]
-
Viability Assessment: Cell viability was assessed using standard methods to determine the cytotoxic effects of the compound.
In Vivo Xenograft Model (Breast Cancer)
-
Animal Model: Athymic nude mice were used.
-
Tumor Implantation: MCF-7 breast cancer cells were injected into the mammary fat pads to establish tumors.[1]
-
Treatment Protocol: Once tumors were established, mice were randomized into two groups. The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 20 mg/kg, administered three times a week for seven weeks. The control group received injections of a saline vehicle.[1][2]
-
Toxicity and Efficacy Monitoring: Tumor growth was monitored throughout the study. Animal body weights were recorded to assess for signs of toxicity.[1]
In Vivo Xenograft Model (NSCLC)
-
Animal Model: SCID mice were used.
-
Tumor Implantation: Drug-naïve (PC9) and drug-resistant (GR4) EGFR-mutant NSCLC cells were implanted into the flanks of the mice.[3]
-
Treatment: Mice were treated with this compound.
-
Efficacy Assessment: The selective suppression of drug-resistant tumor growth was evaluated.[3]
In Vivo Myocardial Infarction Model
-
Animal Model: Mice were subjected to permanent ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction.[4]
-
Treatment Protocol: Two hours post-MI, mice were randomized to receive either 20 mg/kg of this compound or a vehicle control via intraperitoneal injection.[4]
-
Toxicity Assessment: The general health and survival of the animals were monitored for any signs of toxicity.[4]
Visualizing the Pathways and Workflows
Caption: this compound induced SRC hyper-activation pathway leading to cancer cell death.
Caption: this compound mediated covalent inhibition of KEAP1 in NSCLC.
Caption: Experimental workflow for in vivo toxicity and efficacy studies.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
MCB-613 and its Effect on the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCB-613 is a novel small molecule compound that has demonstrated potent anti-cancer activity through the induction of overwhelming cellular stress. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a particular focus on its profound effects on the Unfolded Protein Response (UPR). This document consolidates current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. The dual-mechanistic nature of this compound, involving both hyper-activation of Steroid Receptor Coactivators (SRCs) and direct inhibition of Kelch-like ECH associated protein 1 (KEAP1), will be discussed in the context of UPR induction and cancer cell-selective cytotoxicity.
Introduction to the Unfolded Protein Response (UPR)
The Unfolded Protein Response is a highly conserved cellular stress response pathway that is activated by an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum (ER).[1] The primary objective of the UPR is to restore proteostasis by reducing the load of unfolded proteins. This is achieved through three main signaling branches, initiated by the ER-resident transmembrane proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[2][3]
Under basal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein). Upon ER stress, BiP preferentially binds to unfolded proteins, leading to the activation of IRE1, PERK, and ATF6.[4]
-
The IRE1 Pathway: Activated IRE1 oligomerizes and autophosphorylates, activating its endoribonuclease domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control.[5]
-
The PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a transient attenuation of global protein synthesis, thereby reducing the influx of new proteins into the ER. Paradoxically, phosphorylated eIF2α selectively enhances the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[3]
-
The ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its N-terminal cytosolic fragment (ATF6f). ATF6f then moves to the nucleus and functions as a transcription factor to induce the expression of ER chaperones and ERAD components.[5]
If these adaptive measures fail to resolve the ER stress, the UPR can switch to a pro-apoptotic signaling cascade, primarily through the induction of the transcription factor CHOP (C/EBP homologous protein) downstream of both the PERK and ATF6 pathways.[1]
This compound: A Dual-Mechanism Inducer of Cellular Stress
This compound is a small molecule that has been shown to selectively kill cancer cells by inducing intolerable levels of cellular stress.[6] Current research points towards two distinct, yet potentially interconnected, mechanisms of action that converge on the induction of the Unfolded Protein Response.
Mechanism 1: Hyper-activation of Steroid Receptor Coactivators (SRCs)
Initial studies identified this compound as a potent stimulator of the p160 steroid receptor coactivator (SRC) family, which includes SRC-1, SRC-2, and SRC-3.[7] These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors that drive cancer cell growth and proliferation.[8]
This compound super-stimulates the transcriptional activity of SRCs, leading to a massive upregulation of their target genes.[7] This oncogenic overdrive results in a state of cellular hyper-metabolism and a dramatic increase in protein synthesis, which overwhelms the protein-folding capacity of the ER, thereby inducing severe ER stress and activating the UPR.[6][9] Furthermore, this hyper-activation leads to a surge in reactive oxygen species (ROS), creating a vicious cycle of oxidative and ER stress that ultimately leads to cancer cell death, exhibiting features of paraptosis.[6]
Mechanism 2: Covalent Inhibition of KEAP1
More recent investigations have revealed a second, direct molecular target of this compound: Kelch-like ECH associated protein 1 (KEAP1).[10] KEAP1 is a key component of an E3 ubiquitin ligase complex that targets the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) for degradation. NRF2 is the master regulator of the antioxidant response.
This compound, being an electrophilic molecule, acts as a covalent inhibitor of KEAP1. It utilizes two Michael acceptor sites to bridge two KEAP1 monomers, leading to their dimerization and inactivation.[10] This inhibition of KEAP1 leads to the stabilization and accumulation of NRF2, resulting in the activation of its downstream antioxidant transcriptional program.[10] While seemingly counterintuitive to a cell death mechanism, it is proposed that the cytotoxic effects of this compound in this context may be due to the accumulation of an alternative, yet-to-be-identified substrate of KEAP1, as NRF2 knockout was found to sensitize cells to this compound.[10][11] The activation of NRF2 transcriptional programs is a shared observation in studies focusing on both the SRC and KEAP1 mechanisms, suggesting a potential point of convergence.[12]
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the effects of this compound on cancer cell viability and the induction of UPR markers.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Approximate IC50 (µM) after 48h | Reference |
| MCF-7 | Breast | ~5 | [6] |
| PC-3 | Prostate | ~5 | [6] |
| H1299 | Lung | ~7 | [6] |
| HepG2 | Liver | ~8 | [6] |
| PC9 | Non-Small Cell Lung | Not specified | [10] |
| GR4 | Gefitinib-Resistant NSCLC | More sensitive than PC9 | [10] |
Note: IC50 values are estimated from graphical representations in the cited literature.
Table 2: Quantitative Analysis of this compound-Induced UPR Markers
| UPR Marker | Cell Line | Treatment | Fold Change/Observation | Reference |
| p-eIF2α | HeLa | 10 µM this compound, 4h | Increased phosphorylation | |
| p-IRE1α | HeLa | 10 µM this compound, 4h | Increased phosphorylation | |
| ATF4 protein | HeLa | 10 µM this compound, 4h | Increased expression | |
| ATF6B mRNA | SRC-3 WT HeLa | 10 µM this compound, 24h | ~2.5-fold decrease | |
| CHOP mRNA | SRC-3 WT HeLa | 10 µM this compound, 24h | ~2-fold increase | [1] |
| DNAJC3 mRNA | SRC-3 WT HeLa | 10 µM this compound, 24h | ~3-fold increase | [1] |
| Spliced XBP1 | HeLa | 10 µM this compound, 24h | Increased expression | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its effect on the UPR.
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is a representative method for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of the resazurin solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence of the resorufin product using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Subtract the background fluorescence from the no-cell control wells. Express cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Western Blotting for UPR Markers
This protocol describes the detection of key UPR protein markers.
-
Cell Lysis: Plate cells and treat with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α, eIF2α, p-IRE1α, IRE1α, ATF4, or β-actin overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the bands using image analysis software, normalizing to a loading control like β-actin.
Reactive Oxygen Species (ROS) Detection Assay (DCF-DA Assay)
This protocol outlines a common method for measuring intracellular ROS levels.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.
-
DCF-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Washing: Remove the DCF-DA solution and wash the cells twice with PBS.
-
Data Acquisition: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Subtract the background fluorescence and express the results as a fold change relative to the vehicle control.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: The three branches of the Unfolded Protein Response (UPR) pathway.
Caption: Proposed dual mechanisms of action for this compound leading to cancer cell death.
Experimental Workflows
Caption: A typical workflow for Western Blot analysis of UPR markers.
Caption: Workflow for assessing cell viability using the resazurin reduction assay.
Conclusion
This compound represents a promising anti-cancer agent that operates by inducing a state of excessive and unresolved cellular stress, leading to selective cytotoxicity in cancer cells. Its ability to potently activate the Unfolded Protein Response is a central feature of its mechanism of action. The dual-faceted nature of this compound, targeting both the SRC coactivator family and the KEAP1-NRF2 pathway, highlights the complexity of its interactions within the cellular environment. While the precise interplay between these two mechanisms requires further elucidation, it is clear that the convergence of these pathways on the induction of overwhelming ER and oxidative stress is the driving force behind its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on the UPR, offering valuable information for researchers and drug development professionals in the field of oncology. Further investigation into the downstream effectors of both the SRC and KEAP1 pathways in response to this compound will be critical for a complete understanding of its mode of action and for the development of next-generation therapeutics that exploit cellular stress pathways.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Genetic alterations in the neuronal development genes are associated with changes of the tumor immune microenvironment in pancreatic cancer - Mu - Annals of Pancreatic Cancer [apc.amegroups.org]
- 5. rsc.org [rsc.org]
- 6. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
MCB-613: A Dual-Mechanism Regulator of Gene Transcription in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule MCB-613 and its multifaceted impact on the regulation of gene transcription. Initially identified as a potent stimulator of steroid receptor coactivators (SRCs), subsequent research has revealed a novel mechanism involving the covalent inhibition of Kelch-like ECH associated protein 1 (KEAP1). This document details the molecular mechanisms, summarizes key quantitative data, provides experimental protocols, and visualizes the complex signaling pathways affected by this compound.
Core Mechanisms of Action
This compound exhibits a unique dual-action profile, influencing gene transcription through two distinct pathways: the hyper-activation of the p160 steroid receptor coactivator (SRC) family and the covalent inhibition of KEAP1. These mechanisms have significant implications for cancer therapy, particularly in overcoming drug resistance.
Steroid Receptor Coactivator (SRC) Hyper-activation
This compound was first characterized as a small molecule 'stimulator' (SMS) of the SRC family of transcriptional coactivators, which includes SRC-1, SRC-2, and SRC-3.[1][2] These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors, playing a significant role in cellular growth, proliferation, and metabolism.[3][4] In many cancer types, SRCs, particularly SRC-3, are overexpressed and contribute to tumorigenesis.[1][5]
This compound directly binds to SRCs, leading to their "super-stimulation" or "hyper-activation."[1] This excessive activation of SRCs enhances their interaction with other coactivators, such as CBP and CARM1, and triggers a cascade of downstream events.[1] The resulting deregulation of cellular homeostasis leads to severe endoplasmic reticulum (ER) stress and a rapid increase in intracellular reactive oxygen species (ROS).[1] This accumulation of cellular stress ultimately overwhelms cancer cells, leading to vacuolization and cell death, a process that has been described as having features of paraptosis.[1][4] This selective cytotoxicity towards cancer cells, which are often reliant on elevated SRC activity, presents a promising therapeutic window.[2][5]
Covalent Inhibition of KEAP1
More recent investigations have identified a second, distinct mechanism of action for this compound, particularly relevant in the context of drug-resistant non-small cell lung cancer (NSCLC).[6][7] this compound has been shown to covalently bind to KEAP1, a key component of the Cullin 3-based E3 ubiquitin ligase complex.[6] Under normal conditions, KEAP1 targets the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) for ubiquitination and subsequent proteasomal degradation.[6]
This compound possesses two electrophilic Michael acceptor sites, allowing a single molecule to act as a bridge between two KEAP1 monomers, promoting their covalent dimerization.[6] This modification interferes with the degradation of KEAP1 substrates. While this leads to the stabilization and accumulation of NRF2 and the activation of its downstream transcriptional program, studies have surprisingly shown that NRF2 knockout sensitizes cells to this compound.[6][7] This suggests that the anti-cancer efficacy of this compound through this pathway may be mediated by the modulation of other, as-yet-unidentified KEAP1 substrates, highlighting a collateral sensitivity in drug-resistant cancers.[6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound, providing insights into its potency and efficacy in various experimental settings.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate | Data not specified | [4] |
| MCF-7 | Breast | Data not specified | [4] |
| HepG2 | Liver | Data not specified | [4] |
| H1299 | Lung | Data not specified | [4] |
Note: While the source indicates that this compound is cytotoxic to these cell lines, specific IC50 values were not provided in the abstract.
Table 2: Effect of this compound on SRC-3 Interaction with Coactivators
| Treatment | Interaction with CBP | Interaction with CARM1 | Reference |
| Control | Baseline | Baseline | [4] |
| This compound | Robust, dose-dependent increase | Robust, dose-dependent increase | [4] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound.
Caption: this compound induced hyper-activation of SRCs leading to cell death.
Caption: this compound covalently inhibits KEAP1, modulating downstream pathways.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.
Luciferase Reporter Assay for SRC Activity
This assay is used to quantify the transcriptional activity of SRCs in the presence of this compound.
Protocol:
-
Cell Culture and Transfection:
-
HeLa cells are cultured in appropriate media.
-
Cells are co-transfected with a pG5-luc reporter plasmid (containing a luciferase gene under the control of a promoter with GAL4 binding sites) and a pBIND expression vector containing the GAL4 DNA-binding domain fused to the SRC of interest (e.g., pBIND-SRC-1, -2, or -3).[1]
-
-
This compound Treatment:
-
24 hours post-transfection, the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
After a 24-hour incubation period with this compound, the cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol.
-
Results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Immunoblotting for KEAP1 Dimerization
This method is employed to visualize the this compound-induced covalent dimerization of KEAP1.
Protocol:
-
Cell Culture and Treatment:
-
Parental PC9 and drug-resistant WZR12 cells are cultured in standard conditions.
-
Cells are treated with increasing doses of this compound for a short duration (e.g., one hour).[6]
-
-
Protein Extraction:
-
Following treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for endogenous KEAP1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The appearance of a band at approximately twice the molecular weight of monomeric KEAP1 indicates dimerization.[6]
-
High-Throughput Phenotypic Small Molecule Screen
This approach was used to identify this compound as a compound that selectively targets EGFR inhibitor-resistant NSCLC cells.
Workflow:
-
Cell Plating: EGFR-mutant, EGFR inhibitor-resistant NSCLC cells are plated in multi-well plates.
-
Compound Library Screening: A large library of small molecules is added to the wells, with each well receiving a different compound.
-
Incubation: The cells are incubated with the compounds for a defined period.
-
Phenotypic Readout: A cell viability or cytotoxicity assay (e.g., CellTiter-Glo) is used to measure the effect of each compound on the cells.
-
Hit Identification: Compounds that selectively reduce the viability of the drug-resistant cells compared to parental cells are identified as "hits." this compound was identified through such a screen.[6][7]
Caption: High-throughput screening workflow for identifying this compound.
Conclusion and Future Directions
This compound represents a novel chemical probe and potential therapeutic agent with a unique dual mechanism of action impacting gene transcription. Its ability to induce cancer cell death through SRC hyper-activation and to exploit collateral sensitivities in drug-resistant cancers via KEAP1 inhibition marks it as a significant tool for cancer research.
Future research should focus on several key areas:
-
Elucidation of Alternative KEAP1 Substrates: Identifying the specific KEAP1 substrates, other than NRF2, that are modulated by this compound is critical to fully understanding its mechanism in drug-resistant cancers.
-
In Vivo Efficacy and Toxicity: While preclinical studies have shown promise, further in vivo studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in various cancer models.
-
Combination Therapies: Investigating the synergistic potential of this compound with existing targeted therapies and immunotherapies could lead to more effective treatment strategies.
-
Biomarker Development: Identifying biomarkers that predict sensitivity to this compound will be crucial for patient stratification in future clinical trials.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
Initial Findings on MCB-613 in Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Initial preclinical research reveals that the small molecule MCB-613 demonstrates a novel mechanism of action with potential therapeutic application in non-small cell lung cancer (NSCLC), particularly in tumors that have developed resistance to EGFR inhibitors. The primary molecular target of this compound has been identified as Kelch-like ECH associated protein 1 (KEAP1).[1] this compound acts as a covalent inhibitor of KEAP1, inducing its dimerization and subsequent destabilization.[1][2] This activity leads to cytotoxicity in EGFR inhibitor-resistant NSCLC cells through a pathway that is surprisingly independent of NRF2 activation, a canonical downstream effector of KEAP1.[1][3] These findings present a promising "collateral sensitivity" approach, where the acquisition of resistance to one therapy creates a vulnerability to another. Currently, there is no publicly available data from clinical trials for this compound in NSCLC.
Mechanism of Action
This compound operates through a distinct molecular mechanism centered on the covalent modification of KEAP1, a key regulator of cellular stress responses.
1.1 Covalent Inhibition and Dimerization of KEAP1: this compound is an electrophilic small molecule that possesses two Michael acceptor sites. This structure enables a single molecule of this compound to covalently bind to and bridge two separate KEAP1 monomers, forcing their dimerization.[1][2][3] This covalent modification leads to the destabilization of the KEAP1 protein.
1.2 NRF2-Independent Cytotoxicity: Under normal conditions, KEAP1 targets the transcription factor NRF2 for ubiquitination and proteasomal degradation.[1] Inhibition of KEAP1 by this compound does lead to the accumulation and activation of NRF2. However, studies have shown that the cytotoxic effects of this compound in EGFR inhibitor-resistant NSCLC cells are not dependent on NRF2. In fact, the genetic knockout of NRF2 was found to sensitize these cells further to this compound, suggesting that the anti-cancer activity is mediated by the accumulation of an alternative, yet-to-be-identified substrate of KEAP1.[1][3]
Signaling Pathway
Figure 1: Proposed mechanism of action of this compound.
Preclinical Data
The preclinical efficacy of this compound has been evaluated in in vitro and in vivo models of EGFR-mutant NSCLC with acquired resistance to EGFR inhibitors.
In Vitro Efficacy
This compound has demonstrated selective cytotoxicity against EGFR inhibitor-resistant NSCLC cell lines. While specific IC50 values are not detailed in the available literature, the data indicates a clear collateral sensitivity where resistance to EGFR inhibitors correlates with increased sensitivity to this compound.
| Cell Line | EGFR Status | EGFR Inhibitor Resistance | Sensitivity to this compound |
| PC9 | EGFR mutant | Naive | Low |
| GR4 | EGFR mutant | Gefitinib-Resistant | High |
| HCC827 | EGFR mutant | Naive | Low |
| HCC827 (Clones) | EGFR mutant | Gefitinib-Resistant | High |
| MGH134 | Patient-derived | Naive | Low |
| MGH134 OR1/OR2 | Patient-derived | Osimertinib-Resistant | High |
Table 1: Summary of this compound In Vitro Activity in NSCLC Cell Lines.
In Vivo Efficacy
In vivo studies using a flank xenograft model in SCID mice demonstrated that this compound selectively suppressed the growth of drug-resistant tumors.
| Xenograft Model | Treatment | Outcome |
| PC9 (Drug-Naive) | This compound | Minimal tumor growth inhibition |
| GR4 (Drug-Resistant) | This compound | Significant tumor growth inhibition |
Table 2: Summary of this compound In Vivo Xenograft Study.
Experimental Protocols
Cell Viability Assays
The sensitivity of NSCLC cell lines to this compound was determined using a standard cell viability assay.
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: A dilution series of this compound was added to the wells.
-
Incubation: Plates were incubated for a period of 72 hours.
-
Viability Assessment: Cell viability was measured using a commercially available assay reagent (e.g., CellTiter-Glo®) that quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls to determine relative cell viability.
In Vivo Xenograft Model
The in vivo efficacy of this compound was assessed in a subcutaneous xenograft model.
-
Cell Implantation: 5 x 10^6 PC9 (drug-naïve) or GR4 (drug-resistant) cells were subcutaneously implanted into the flanks of 5-6 week-old female SCID mice.
-
Tumor Growth: Tumors were allowed to establish for two weeks.
-
Treatment Initiation: Mice were randomized into treatment and control groups.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg, three times weekly. The control group received saline injections.
-
Monitoring: Tumor volume and mouse weight were measured regularly throughout the study.
-
Endpoint: The study was concluded after a predetermined period, and tumors were excised for further analysis.
Target Identification Workflow
A multi-step approach was utilized to identify the molecular target of this compound.
Figure 2: Workflow for the identification of KEAP1 as the target of this compound.
3.3.1 Click-Chemistry Proteomics: To identify the protein interactors of this compound, a click-chemistry based proteomic approach was employed. This likely involved synthesizing a derivative of this compound with a bio-orthogonal handle (e.g., an alkyne or azide). This probe would then be incubated with cell lysates, followed by a click reaction to attach a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.
3.3.2 CRISPR/Cas9 Loss-of-Function Screen: A targeted CRISPR/Cas9 loss-of-function screen was conducted to functionally evaluate the protein interactors identified in the proteomics screen. A single-guide RNA (sgRNA) library targeting the genes encoding the potential protein interactors was introduced into EGFR inhibitor-resistant NSCLC cells. The depletion or enrichment of specific sgRNAs in the presence of this compound treatment identified genes essential for the drug's cytotoxic activity. KEAP1 was identified as a top hit in this screen.[1]
Conclusion and Future Directions
The initial findings for this compound in non-small cell lung cancer highlight a promising therapeutic strategy for overcoming EGFR inhibitor resistance. The novel mechanism of action, involving NRF2-independent cytotoxicity through covalent inhibition of KEAP1, warrants further investigation. Future research should focus on elucidating the specific downstream effectors responsible for cell death, expanding preclinical testing to a broader range of NSCLC subtypes and patient-derived models, and conducting formal IND-enabling studies to assess the potential for clinical development. The lack of clinical trial data underscores the early stage of this compound's development.
References
- 1. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MCB-613 in In Vitro Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
MCB-613 is a small molecule compound that has been shown to exhibit potent anti-cancer effects through two distinct mechanisms of action, making it a versatile tool for in vitro cell culture research. Initially identified as a potent stimulator of p160 steroid receptor coactivators (SRCs), this compound can induce hyper-stimulation of SRCs, leading to overwhelming cellular stress and subsequent cell death in cancer cells that are dependent on SRC-driven transcriptional programs.[1][2] More recently, this compound has been identified as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1), a key negative regulator of the transcription factor NRF2.[3][4] By inhibiting KEAP1, this compound causes the accumulation of NRF2, which can sensitize drug-resistant cancer cells to therapy. These dual activities make this compound a valuable pharmacological probe for studying cellular stress responses, transcriptional regulation, and mechanisms of drug resistance.
This document provides detailed protocols for in vitro studies using this compound, focusing on its activities as both an SRC stimulator and a KEAP1 inhibitor.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Observed Effect | Reference |
| PC-3 | Prostate Cancer | Cytotoxicity Assay | Cell Viability | Not Specified | Efficiently killed cells | [5] |
| MCF-7 | Breast Cancer | Cytotoxicity Assay | Cell Viability | Not Specified | Efficiently killed cells | [5] |
| HepG2 | Liver Cancer | Cytotoxicity Assay | Cell Viability | Not Specified | Efficiently killed cells | [5] |
| H1299 | Lung Cancer | Cytotoxicity Assay | Cell Viability | Not Specified | Efficiently killed cells | [5] |
| GR4 | Drug-Resistant NSCLC | Cell Viability Assay | Relative Cell Viability | 1 µM and 2 µM | Dose-dependent decrease in viability after 72h | [3] |
| WZR12 | Drug-Resistant NSCLC | Cell Viability Assay | Relative Cell Viability | 1 µM and 2 µM | Dose-dependent decrease in viability after 72h | [3] |
Table 2: Effect of this compound on Protein Expression and Activity
| Target Protein | Cell Line | This compound Concentration | Treatment Time | Observed Effect | Reference |
| SRC-1, SRC-2, SRC-3 | HeLa | Not Specified | 24 hours | Decreased protein levels | [4] |
| KEAP1 (monomer) | PC9 and WZR12 | 0.5 µM - 4 µM | 1 hour | Dose-dependent decrease | [3] |
| KEAP1 (dimer) | PC9 and WZR12 | 0.5 µM - 4 µM | 1 hour | Dose-dependent increase | [3] |
| NRF2 | WZR12 | 2 µM | 0-24 hours | Accumulation over time | [3] |
| SRC-1, SRC-2, SRC-3 | Cardiac Fibroblasts | Not Specified | 24 hours | Preferential stimulation of SRC-3 activity | [1] |
Signaling Pathways and Experimental Workflows
This compound as an SRC Stimulator
This compound can directly bind to and hyper-activate steroid receptor coactivators (SRCs), leading to an amplified transcriptional output.[1] This overstimulation results in a cascade of cellular stress responses, including the generation of reactive oxygen species (ROS) and induction of the unfolded protein response (UPR), ultimately culminating in cancer cell death.[4]
Caption: Signaling pathway of this compound as an SRC stimulator.
This compound as a KEAP1 Inhibitor
This compound can covalently bind to KEAP1, leading to its dimerization and subsequent inhibition.[3] This prevents the KEAP1-mediated ubiquitination and degradation of NRF2, resulting in NRF2 accumulation and translocation to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.[3][6]
Caption: Signaling pathway of this compound as a KEAP1 inhibitor.
Experimental Protocols
Protocol 1: Assessment of SRC Transcriptional Activity using Luciferase Reporter Assay
This protocol is designed to measure the effect of this compound on the transcriptional activity of SRCs.
Materials:
-
HeLa cells (or other suitable cell line)
-
pG5-luc reporter vector
-
pBIND-SRC-1, pBIND-SRC-2, or pBIND-SRC-3 expression vectors
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the pG5-luc reporter vector and a pBIND-SRC expression vector (or an empty pBIND vector as a control) using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO) for an additional 24 hours.[4]
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the Luciferase Assay System.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the protein concentration of each lysate. Express the results as fold induction relative to the vehicle-treated control.
Protocol 2: Western Blot Analysis of KEAP1 Dimerization and NRF2 Accumulation
This protocol details the detection of this compound-induced KEAP1 dimerization and subsequent NRF2 stabilization by Western blotting.
Materials:
-
PC9, WZR12, or other relevant cancer cell lines
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-KEAP1, anti-NRF2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 2 µM) or DMSO for the indicated time (e.g., 1 hour for KEAP1 dimerization, or a time course for NRF2 accumulation).[3]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Monomeric KEAP1 will appear at ~80 kDa, while the this compound-induced dimer will be at ~160 kDa.[3]
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the measurement of ROS production in cells treated with this compound, a key event in its SRC-stimulating activity.
Materials:
-
HeLa cells or other cancer cell lines
-
This compound (dissolved in DMSO)
-
CM-H2DCFDA or other suitable ROS-sensitive fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for plate reader analysis) or on glass coverslips in a 24-well plate (for microscopy).
-
This compound Treatment: Treat the cells with this compound or vehicle control for the desired duration.
-
ROS Probe Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the ROS-sensitive probe (e.g., CM-H2DCFDA) in PBS for 30 minutes at 37°C, protected from light.[7]
-
-
Washing: Remove the probe solution and wash the cells gently with PBS.
-
Fluorescence Measurement:
-
For microscopy, mount the coverslips and visualize the cells using a fluorescence microscope.
-
For plate reader analysis, add PBS to each well and measure the fluorescence intensity (excitation/emission ~495/525 nm for CM-H2DCFDA).
-
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle-treated control.
Protocol 4: Co-Immunoprecipitation (Co-IP) to Assess SRC-Coactivator Interactions
This protocol is for investigating the effect of this compound on the interaction between SRCs and their coactivators.
Materials:
-
Cells overexpressing a tagged version of an SRC protein (e.g., FLAG-SRC-3)
-
This compound (dissolved in DMSO)
-
Co-IP lysis buffer
-
Anti-FLAG antibody (or antibody against the tag) conjugated to beads
-
Primary antibodies for Western blotting (e.g., anti-CBP, anti-CARM1)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment: Treat cells overexpressing the tagged SRC with this compound or vehicle control for the desired time (e.g., 1 hour).[8]
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with anti-tag antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., CBP, CARM1). The input lysates should also be run as a control.
-
These protocols provide a framework for investigating the multifaceted activities of this compound in vitro. Researchers should optimize the specific conditions, such as cell type, drug concentration, and treatment duration, for their particular experimental system.
References
- 1. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Control vs. This compound [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
Application Notes and Protocols for MCB-613 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-613 is a small molecule compound with demonstrated anti-cancer properties, operating through distinct mechanisms of action that create vulnerabilities in cancer cells. Initially identified as a potent stimulator of p160 steroid receptor coactivators (SRCs), this compound has been shown to induce hyper-activation of SRCs, leading to excessive cellular stress and selective death in cancer cells that overexpress and rely on these coactivators.[1][2][3] More recently, this compound has been identified as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1), proving effective in overcoming drug resistance in non-small cell lung cancer (NSCLC).[4][5] These dual activities make this compound a compelling candidate for preclinical evaluation in various cancer models, including mouse xenografts.
These application notes provide a comprehensive overview of the methodologies for utilizing this compound in a mouse xenograft model, based on existing preclinical data.
Mechanisms of Action
This compound exhibits at least two distinct mechanisms by which it exerts its anti-tumor effects:
-
SRC Hyper-activation: this compound was first characterized as a small molecule that "super-stimulates" the transcriptional activity of SRCs (SRC-1, SRC-2, and SRC-3).[1][3] In cancer cells, which often have an over-reliance on SRCs for growth and survival, this hyper-stimulation leads to an overload of the endoplasmic reticulum (ER) and oxidative stress, culminating in a form of cell death with characteristics of paraptosis.[1][6] This overstimulation of an oncogenic program represents a novel therapeutic strategy.[2][7]
-
Covalent Inhibition of KEAP1: In the context of drug-resistant NSCLC, this compound acts as a covalent inhibitor of KEAP1.[4][5] It achieves this by bridging two KEAP1 monomers, which interferes with the degradation of its substrates.[4] This action is particularly effective against EGFR inhibitor-resistant NSCLC cells, highlighting a collateral sensitivity that can be exploited therapeutically.[4]
Signaling Pathways
Below are diagrams illustrating the two known signaling pathways of this compound.
Caption: this compound mechanism via SRC hyper-activation.
Caption: this compound mechanism via covalent inhibition of KEAP1.
Quantitative Data Summary
The following table summarizes the quantitative data for the in vivo administration of this compound in a mouse xenograft model based on published studies.
| Parameter | Details | Cancer Model | Reference |
| Compound | This compound | Breast Cancer | [1] |
| Xenograft Model | MCF-7 cells in athymic nude mice | Breast Cancer | [1] |
| Dosing | 20 mg/kg | Breast Cancer | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | Breast Cancer | [1] |
| Dosing Frequency | Three times a week | Breast Cancer | [1] |
| Efficacy | Significantly stalled tumor growth | Breast Cancer | [1] |
| Toxicity | No obvious animal toxicity observed | Breast Cancer | [1] |
| Xenograft Model | Drug-resistant GR4 NSCLC cells in SCID mice | NSCLC | [4] |
| Efficacy | Selectively suppressed drug-resistant tumors | NSCLC | [4] |
Experimental Protocols
This section provides a detailed protocol for evaluating the anti-tumor efficacy of this compound in a subcutaneous mouse xenograft model.
Experimental Workflow
Caption: Experimental workflow for a mouse xenograft study.
Materials
-
This compound
-
Vehicle for formulation (e.g., saline)
-
Human cancer cell line of interest (e.g., MCF-7 for breast cancer, drug-resistant NSCLC cells)
-
Cell culture medium and reagents
-
6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile syringes and needles
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
Establishment of Mouse Xenograft Models
-
Cell Culture: Culture the chosen cancer cell line according to standard protocols until they reach 80-90% confluency.
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer.
-
Assess cell viability (should be >95%).
-
Resuspend the cell pellet in cold, serum-free medium or PBS, optionally mixed 1:1 with Matrigel, to the desired concentration (e.g., 5 x 10^6 cells per 100 µL).
-
Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
This compound Administration
-
Tumor Monitoring and Group Randomization:
-
Once tumors are palpable, monitor their growth 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation. While the published study used intraperitoneal injection, the solubility in DMSO is noted to be >13.2 mg/mL, which may allow for other formulations.[6] For i.p. injection, this compound can be dissolved in a suitable vehicle like saline.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control to the respective groups via intraperitoneal injection.
-
Repeat administration at the desired frequency (e.g., three times a week).
-
Monitoring and Data Collection
-
Animal Health: Monitor the general health and body weight of the mice daily.
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size, or after a set duration), euthanize the mice.
-
Tumor Analysis: Excise the tumors, weigh them, and process for further analysis such as histology, immunohistochemistry, or Western blotting to assess pharmacodynamic markers.
Disclaimer
This document provides a summary of publicly available information and established protocols. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of the cancer model being used. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Molecular Pathways: Targeting Steroid Receptor Coactivators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MCB-613 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-613 is a novel small molecule that acts as a potent stimulator of the p160 steroid receptor coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[1] In contrast to conventional cancer therapies that aim to inhibit oncogenic pathways, this compound employs a unique mechanism of action by hyper-stimulating the transcriptional activity of SRCs.[2] This overstimulation induces significant cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), leading to selective cell death in cancer cells that overexpress and rely on SRCs for their growth and survival.[1][2] These application notes provide detailed protocols for determining the optimal concentration of this compound and assessing its effects on breast cancer cell lines.
Data Presentation
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose of a compound. Based on available data, the IC50 value for the breast cancer cell line MCF-7 after 48 hours of treatment can be estimated from dose-response curves.
| Cell Line | Cancer Type | Treatment Duration (hours) | Estimated IC50 (µM) | Reference |
| MCF-7 | Breast | 48 | ~5 | [1] |
| PC-3 | Prostate | 48 | ~5 | [1] |
| H1299 | Lung | 48 | ~5 | [1] |
| HepG2 | Liver | 48 | ~5 | [1] |
Note: The IC50 values are estimated from the graphical data presented in the cited literature. For precise determination in your specific experimental setting, it is recommended to perform a dose-response experiment as detailed in the protocols below.
Signaling Pathway of this compound
This compound exerts its cytotoxic effects by binding to and hyper-activating steroid receptor coactivators. This leads to a cascade of downstream events culminating in cancer cell death.
Caption: this compound hyper-activates SRCs, leading to ROS production and ER stress, culminating in cell death.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
This protocol describes how to determine the IC50 value of this compound in breast cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3, T-47D)
-
Complete growth medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture breast cancer cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete growth medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from a concentrated stock solution. A suggested starting range is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO concentration equal to the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Protocol 2: Assessment of Reactive Oxygen Species (ROS) Production
This protocol outlines the detection of intracellular ROS levels in breast cancer cells treated with this compound using the fluorescent probe CM-H2DCFDA.
Materials:
-
Breast cancer cells
-
Complete growth medium
-
This compound
-
CM-H2DCFDA (5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate, acetyl ester)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate or chamber slides).
-
Allow cells to attach overnight.
-
Treat cells with this compound at the predetermined IC50 concentration for a desired time (e.g., 24 hours). Include a vehicle control.
-
-
Staining with CM-H2DCFDA:
-
Prepare a 5 µM working solution of CM-H2DCFDA in serum-free medium.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the CM-H2DCFDA working solution for 30 minutes at 37°C in the dark.
-
-
Imaging and Quantification:
-
Wash the cells twice with warm PBS.
-
Immediately visualize the cells under a fluorescence microscope using an appropriate filter set (excitation ~495 nm, emission ~525 nm).
-
Alternatively, for quantitative analysis, lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.
-
Conclusion
This compound represents a promising therapeutic agent with a novel mechanism of action for the treatment of breast cancers that are dependent on steroid receptor coactivator signaling. The protocols provided herein offer a framework for researchers to determine the optimal effective concentrations of this compound and to investigate its mechanistic effects on breast cancer cell lines. Careful optimization of these protocols for specific cell lines and experimental conditions is recommended for obtaining robust and reproducible results.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MCB-613 Administration in Myocardial Infarction In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-613 is a potent small molecule stimulator of steroid receptor coactivators (SRCs), playing a significant role in cellular plasticity and growth pathways.[1][2] In the context of myocardial infarction (MI), this compound has demonstrated considerable therapeutic potential by mitigating adverse cardiac remodeling.[3][4] When administered shortly after an ischemic event, this compound has been shown to preserve cardiac function by reducing infarct size, apoptosis, hypertrophy, and fibrosis.[3][4] The cardioprotective effects of this compound are attributed to its ability to modulate the post-MI inflammatory and fibrotic responses.[3][4][5][6] Specifically, it inhibits macrophage and interleukin-1 (IL-1) inflammatory signaling, curtails the differentiation of fibroblasts, and encourages the proliferation of anti-inflammatory macrophages.[3][4][6] These actions collectively contribute to a more favorable wound healing process and preservation of cardiac tissue.[1][5] This document provides detailed application notes and protocols for the in vivo administration of this compound in a murine model of myocardial infarction.
Mechanism of Action
This compound functions as a stimulator of the p160 steroid receptor coactivator (SRC) family, with a pronounced effect on SRC-3.[1] SRCs are crucial regulators of transcription, integrating signals from various pathways to control gene expression involved in growth, development, and metabolism.[7][8][9] Following myocardial infarction, the heart undergoes a period of intense inflammation and subsequent fibrosis, leading to pathological remodeling and heart failure.[4] this compound intervenes in this process by stimulating SRCs, which in turn modulates the expression of genes involved in inflammation and tissue repair.[3][6]
The key mechanistic effects of this compound in the post-MI heart include:
-
Inhibition of Inflammatory Signaling: this compound attenuates the acute inflammatory response by inhibiting macrophage inflammatory signaling and IL-1 signaling pathways.[3][4]
-
Attenuation of Fibrosis: The molecule reduces the differentiation of cardiac fibroblasts, which are the primary cells responsible for collagen deposition and scar formation.[3][4]
-
Promotion of Anti-Inflammatory Macrophages: this compound promotes the presence of Tsc22d3-expressing macrophages, which are associated with an anti-inflammatory and pro-reparative phenotype.[3][4]
Data Presentation
Table 1: Summary of this compound Effects on Cardiac Remodeling Post-Myocardial Infarction
| Parameter | Effect of this compound Treatment |
| Infarct Size | Decreased[3][4] |
| Apoptosis | Decreased[3][4] |
| Hypertrophy | Decreased[3][4] |
| Fibrosis | Decreased[1][3][4] |
| Cardiac Function (e.g., Ejection Fraction) | Maintained/Improved[3][5] |
| Macrophage Inflammatory Signaling | Inhibited[3][4] |
| IL-1 Signaling | Inhibited[3][4] |
| Fibroblast Differentiation | Attenuated[3][4] |
| Tsc22d3 Expressing Macrophages | Promoted[3][4] |
Experimental Protocols
Murine Model of Myocardial Infarction (Permanent Ligation of Left Anterior Descending Artery)
This protocol describes the surgical procedure to induce myocardial infarction in mice, a widely used model to study cardiac injury and repair.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
7-0 silk suture
-
Mechanical ventilator
-
Warming pad
-
Analgesics (e.g., buprenorphine)
-
Sterile saline
Procedure:
-
Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Place the mouse in a supine position on a warming pad to maintain body temperature.
-
Intubate the mouse and connect it to a mechanical ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a 7-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Permanently ligate the LAD by tying a secure knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.
-
Close the chest wall in layers.
-
Administer analgesics and allow the mouse to recover on a warming pad.
This compound Administration Protocol
This protocol outlines the preparation and administration of this compound to mice following myocardial infarction.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO/saline mixture)
-
Syringes and needles for intraperitoneal (i.p.) injection
Preparation of this compound Solution:
-
The solubility of this compound in DMSO is >13.2 mg/mL.[8] For in vivo studies, a stock solution can be prepared in DMSO and then diluted with sterile saline to the final desired concentration. It is recommended to warm the solution at 37°C and/or use an ultrasonic bath to aid dissolution.[8]
Administration:
-
Two hours post-myocardial infarction, administer the first dose of this compound via intraperitoneal (i.p.) injection. A previously used effective dose in a breast cancer xenograft model was 20 mg/kg.[7] The optimal dose for myocardial infarction studies may require empirical determination.
-
Administer repeat injections every 24 hours for six consecutive days during the acute post-MI period.[5]
-
For studies investigating long-term effects, additional doses can be administered at later time points, for example, at days 55-57 post-MI.[5]
-
A control group of mice should receive vehicle-only injections following the same schedule.
Mandatory Visualizations
References
- 1. This compound helps the heart heal itself after a heart attack [blogs.bcm.edu]
- 2. endocrine.org [endocrine.org]
- 3. A Steroid Receptor Coactivator Stimulator this compound Attenuates Adverse Remodeling After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Molecular Pathways: Targeting Steroid Receptor Coactivators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Reactive Oxygen Species (ROS) Production After MCB-613 Treatment: Application Notes and Protocols
Introduction
MCB-613 is a novel small molecule with a multifaceted mechanism of action that makes it a compound of interest in cancer research. Initially identified as a potent stimulator of steroid receptor coactivators (SRCs), this compound was shown to induce excessive endoplasmic reticulum (ER) stress, leading to a surge in reactive oxygen species (ROS) and subsequent cancer cell death.[1][2][3] More recent studies have revealed that this compound also functions as a covalent inhibitor of the Kelch-like ECH associated protein 1 (KEAP1).[4][5][6] KEAP1 is a critical sensor of oxidative and electrophilic stress, and its inhibition by this compound disrupts the degradation of its substrates, most notably the transcription factor NRF2, which orchestrates the antioxidant response.[5]
Given that this compound's therapeutic action is intricately linked to the induction of oxidative stress, the accurate measurement of ROS is paramount for researchers investigating its efficacy and mechanism.[2] These application notes provide an overview of the key techniques and detailed protocols for quantifying ROS levels in cells following treatment with this compound.
Mechanism of Action: this compound and ROS Production
This compound appears to induce ROS through at least two interconnected pathways. As an SRC stimulator, it hyper-activates transcriptional programs that lead to ER stress and the unfolded protein response (UPR), which are known to generate ROS.[3] Concurrently, its inhibition of KEAP1 disrupts the cell's primary defense mechanism against oxidative stress. This dual action creates a significant imbalance in the cellular redox state, pushing cancer cells past a threshold of survivable stress.
Caption: Proposed dual mechanism of this compound leading to ROS production.
Application Notes: Selecting an ROS Detection Method
The appropriate method for ROS detection depends on the specific type of ROS being investigated, the required sensitivity, and the available instrumentation.[7] ROS are a diverse group of molecules, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (·OH).[7]
| Method Type | Principle | Advantages | Limitations | Key Probes/Assays |
| Fluorescent Probes | Non-fluorescent precursors are oxidized by ROS to become highly fluorescent.[8] | High sensitivity, suitable for microscopy, flow cytometry, and plate readers.[7][9] | Can be prone to auto-oxidation and artifacts. Specificity can vary. | H₂DCFDA, DHE, MitoSOX Red, CellROX |
| Chemiluminescence | ROS react with a substrate (e.g., luminol) to produce light.[9] | Very high sensitivity, good for detecting extracellular ROS. | Requires a luminometer, signal can be short-lived. | Luminol, L-012 |
| Electron Paramagnetic Resonance (EPR) | Directly detects molecules with unpaired electrons (free radicals) using spin traps.[10][11] | "Gold standard" for specific identification and quantification of free radicals.[10][11] | Requires specialized, expensive equipment and expertise. | DMPO, DEPMPO |
For most cell-based assays involving drug treatment, fluorescent probes offer the best balance of sensitivity, versatility, and accessibility.
Caption: General experimental workflow for measuring ROS production.
Experimental Protocols
Protocol 1: Measurement of Total Intracellular ROS using H₂DCFDA
Principle: 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable probe that is de-esterified intracellularly to non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8] The fluorescence intensity is directly proportional to the total level of intracellular ROS.
Materials:
-
H₂DCFDA (or CM-H₂DCFDA for better retention)
-
Cell culture medium (serum-free, phenol red-free recommended)[12]
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Positive Control: Hydrogen peroxide (H₂O₂)
-
Negative Control: N-acetylcysteine (NAC)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of this compound.
-
Include the following controls: vehicle-only (e.g., DMSO), a positive control (e.g., 100 µM H₂O₂ for 1 hour), and a negative control (e.g., pre-treatment with 5 mM NAC for 1 hour before adding this compound).[13]
-
Incubate for the desired treatment period (e.g., 4, 8, 12, or 24 hours).
-
-
H₂DCFDA Staining:
-
Fluorescence Measurement:
-
Discard the H₂DCFDA solution and wash the cells twice with warm PBS.[14]
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[14][15]
-
Alternatively, cells can be visualized under a fluorescence microscope or harvested and analyzed by flow cytometry.[8][15]
-
Protocol 2: Measurement of Superoxide using Dihydroethidium (DHE)
Principle: DHE is a cell-permeable probe that is oxidized specifically by superoxide anions (O₂⁻) to form 2-hydroxyethidium, which intercalates with DNA, emitting red fluorescence.[9] This assay is more specific for superoxide than the H₂DCFDA assay.[14]
Materials:
-
Dihydroethidium (DHE)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Positive Control: Menadione or Antimycin A
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A suitable positive control for superoxide production is 50 µM menadione for 30 minutes.[14]
-
DHE Staining:
-
Prepare a 10 µM working solution of DHE in pre-warmed HBSS or serum-free medium.
-
Remove the drug-containing medium and wash cells once with warm HBSS.
-
Add 100 µL of the DHE working solution to each well and incubate for 30 minutes at 37°C in the dark.[14]
-
-
Fluorescence Measurement:
-
Discard the DHE solution and wash the cells twice with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure fluorescence using a microplate reader with excitation at ~518 nm and emission at ~606 nm.
-
Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria. Once in the mitochondria, it is oxidized by superoxide to exhibit red fluorescence, allowing for the specific detection of mitochondrial ROS.
Materials:
-
MitoSOX™ Red reagent
-
Hanks' Balanced Salt Solution (HBSS)
-
Positive Control: Antimycin A or Rotenone
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS.
-
Remove the drug-containing medium and wash cells once with warm HBSS.
-
Add 100 µL of the MitoSOX Red working solution to each well and incubate for 10-15 minutes at 37°C in the dark.[14]
-
-
Fluorescence Measurement:
Data Presentation
Quantitative data should be organized clearly to allow for straightforward comparison between treatment groups. Data is typically normalized to the vehicle control and presented as fold change.
Table 1: Total Intracellular ROS Levels Measured by H₂DCFDA Assay
| Treatment Group | Concentration (µM) | Mean DCF Fluorescence (Fold Change vs. Control) | Standard Deviation | p-value |
|---|---|---|---|---|
| Untreated Control | 0 | 1.0 | ± 0.12 | - |
| This compound | 1 | 1.9 | ± 0.21 | <0.05 |
| This compound | 5 | 4.2 | ± 0.45 | <0.001 |
| This compound | 10 | 7.8 | ± 0.88 | <0.001 |
| H₂O₂ (Positive Control) | 100 | 9.5 | ± 1.10 | <0.001 |
| NAC + this compound | 5 mM + 10 µM | 1.5 | ± 0.18 | <0.05 |
Table 2: Mitochondrial Superoxide Levels Measured by MitoSOX Red Assay
| Treatment Group | Concentration (µM) | Mean Red Fluorescence (Fold Change vs. Control) | Standard Deviation | p-value |
|---|---|---|---|---|
| Untreated Control | 0 | 1.0 | ± 0.09 | - |
| This compound | 1 | 1.5 | ± 0.15 | <0.05 |
| This compound | 5 | 3.1 | ± 0.33 | <0.01 |
| This compound | 10 | 5.4 | ± 0.62 | <0.001 |
| Antimycin A (Positive Control) | 10 | 6.8 | ± 0.75 | <0.001 |
Caption: Decision tree for selecting an appropriate ROS detection method.
References
- 1. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]
- 8. antbioinc.com [antbioinc.com]
- 9. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]
- 10. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. betalifesci.com [betalifesci.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes: MCB-613 for Interrogation of the KEAP1-NRF2 Pathway
Introduction
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[1][2] Under normal conditions, KEAP1, acting as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase, targets the transcription factor NRF2 for ubiquitination and subsequent degradation by the proteasome.[1] This process maintains low basal levels of NRF2. In response to stress, reactive cysteines within KEAP1 are modified, leading to a conformational change that inhibits NRF2 ubiquitination.[1] Stabilized NRF2 then accumulates and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the expression of a suite of cytoprotective genes.[2][3]
MCB-613 is a small molecule that has been identified as a potent tool for studying this pathway. Initially characterized as a steroid receptor coactivator (SRC) stimulator, recent research has definitively identified KEAP1 as a direct molecular target.[4][5] this compound acts as a covalent inhibitor of KEAP1.[4][6][7] It possesses two distinct Michael acceptor sites that enable it to tether two KEAP1 monomers together, inducing covalent dimerization.[4][8] This perturbation of KEAP1 function leads to its destabilization and prevents it from facilitating the degradation of NRF2.[4] Consequently, treatment with this compound results in the stabilization and accumulation of NRF2, leading to the activation of its downstream transcriptional program.[4] These characteristics make this compound a valuable chemical probe for researchers studying the regulation and therapeutic potential of the KEAP1-NRF2 pathway.
Mechanism of Action of this compound in the KEAP1-NRF2 Pathway
The diagram below illustrates the canonical KEAP1-NRF2 signaling pathway and the specific mechanism by which this compound induces NRF2 activation.
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in various experimental settings and their observed effects, providing a reference for dose selection in future studies.
| Compound | Assay Type | Cell Line / System | Concentration / Dose | Observed Effect | Reference |
| This compound | KEAP1 Dimerization | PC9, WZR12 (NSCLC) | 1-10 µM (1 hr) | Dose-dependent increase in dimeric KEAP1 (~160 kDa) and decrease in monomeric KEAP1. | [4] |
| This compound | Thermal Shift Assay | Purified His6-KEAP1 | 1-100 µM | Dose-dependent decrease in KEAP1 melting temperature (Tm), indicating direct binding and destabilization. | [4] |
| This compound | SRC Transcriptional Activity | HeLa Cells | 5-8 µM (24 hrs) | Potent stimulation of SRC-1, SRC-2, and SRC-3 transcriptional activity in luciferase reporter assays. | [5][9] |
| This compound | Endogenous Gene Expression | MDA-MB-231 Cells | 6-8 µM (24 hrs) | Increased mRNA expression of the SRC target gene MMP13. | [10] |
| This compound | Unfolded Protein Response | HeLa Cells | 2-10 µM (4 hrs) | Induction of UPR markers (p-eIF2α, p-IRE1α, ATF4), indicating ER stress. | [10] |
| This compound | In Vivo Tumor Growth | MCF-7 Xenograft Model | 20 mg/kg (i.p.) | Inhibition of tumor growth in a breast cancer mouse xenograft model. | [5] |
Experimental Workflow
The diagram below outlines a general experimental workflow for characterizing the effects of this compound on the KEAP1-NRF2 pathway in a cell-based model.
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
- 7. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. WO2016109470A1 - Small molecule stimulators of steroid receptor coactivator proteins and their use in the treatment of cancer - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MCB-613 Induced Paraptotic Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-613 is a novel small molecule that has been identified as a potent stimulator of the p160 steroid receptor coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[1][2] These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors, and they are frequently overexpressed in various cancers, contributing to tumor growth and progression.[3][4] Counterintuitively, this compound does not inhibit but rather hyper-stimulates the activity of SRCs.[1][5] This overstimulation leads to massive endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, a form of regulated, non-apoptotic cell death known as paraptosis.[1][3]
Paraptosis is morphologically characterized by the extensive formation of cytoplasmic vacuoles derived from the swelling of the ER and mitochondria.[6][7] Unlike apoptosis, it is a caspase-independent cell death pathway and does not involve DNA fragmentation or the formation of apoptotic bodies.[7][8] The unique mechanism of action of this compound, which selectively induces excessive stress and paraptotic cell death in cancer cells while sparing normal cells, makes it a promising candidate for cancer therapy.[1][9]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for studying its effects on cancer cells.
Mechanism of Action of this compound
This compound directly binds to and hyper-activates SRCs, leading to a cascade of cellular events that culminate in paraptotic cell death.[1] The proposed signaling pathway is as follows:
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| MCF-7 | Breast | ~5 | [1] |
| PC-3 | Prostate | ~7 | [1] |
| H1299 | Lung | ~8 | [1] |
| HepG2 | Liver | ~6 | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound in an MCF-7 Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle (Control) | Saline, 3 times/week | 0 | [1] |
| This compound | 20 mg/kg, i.p., 3 times/week | >90% | [1] |
Experimental Workflow
A typical experimental workflow to investigate the paraptotic effects of this compound is outlined below.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay using Sulforhodamine B (SRB)
This protocol is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, H1299, HepG2)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid and allow them to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Detection of Intracellular ROS using CM-H2DCFDA
This protocol describes the detection of intracellular ROS generation in response to this compound treatment using the fluorescent probe CM-H2DCFDA.
Materials:
-
Cancer cell lines (e.g., HeLa)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
CM-H2DCFDA (5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate, acetyl ester)
-
Serum-free medium or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate or in a 6-well plate for flow cytometry and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) for the indicated time (e.g., 1-4 hours). Include a vehicle control.
-
Probe Loading: Wash the cells once with serum-free medium. Add serum-free medium containing 5 µM CM-H2DCFDA to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with serum-free medium to remove excess probe.
-
Image Acquisition (Microscopy): Mount the coverslips on slides with a drop of PBS and immediately visualize the cells under a fluorescence microscope with excitation at ~495 nm and emission at ~525 nm.
-
Flow Cytometry Analysis: For flow cytometry, detach the cells using trypsin, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer.
Protocol 3: Immunofluorescence Staining for Calnexin (ER Marker)
This protocol is for visualizing the endoplasmic reticulum and the formation of ER-derived vacuoles in this compound-treated cells.
Materials:
-
Cancer cell lines (e.g., HeLa) grown on coverslips
-
This compound stock solution (in DMSO)
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-Calnexin
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound (e.g., 10 µM) for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Calnexin antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash the cells once with PBS and mount the coverslips on glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Protocol 4: Immunoblotting for Polyubiquitinated Proteins
This protocol is to assess the accumulation of polyubiquitinated proteins, an indicator of proteasomal dysfunction and ER stress, following this compound treatment.
Materials:
-
Cancer cell lines (e.g., HeLa)
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Mouse anti-Ubiquitin
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 10 µM) for 5 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Ubiquitin antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound represents a novel therapeutic strategy for cancer by inducing paraptotic cell death through the hyper-stimulation of SRCs. The provided application notes and detailed protocols offer a framework for researchers to investigate the mechanism and efficacy of this compound and other potential paraptosis-inducing agents in various cancer models. Careful execution of these experiments will contribute to a better understanding of this unique cell death pathway and its potential for therapeutic exploitation.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. content.abcam.com [content.abcam.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. med.upenn.edu [med.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Steroid Hormone Receptor Signaling with MCB-613
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-613 is a novel small molecule that acts as a potent stimulator of the p160 steroid receptor coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[1] Unlike traditional inhibitors, this compound hyper-activates the transcriptional activity of SRCs, leading to a unique mechanism of action that can be harnessed to study steroid hormone receptor signaling and explore new therapeutic strategies, particularly in oncology.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell viability, protein-protein interactions, and downstream signaling pathways.
Steroid hormone receptors, upon ligand binding, recruit a complex of coactivator proteins, with SRCs playing a central role, to initiate gene transcription.[4][5] this compound has been shown to enhance the formation of this coactivator complex, increasing the interaction between SRCs and other coactivators like CBP and CARM1.[2] This hyper-stimulation leads to profound cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), ultimately triggering a form of programmed cell death known as paraptosis in cancer cells.[2][3]
Mechanism of Action of this compound
This compound directly binds to SRCs, leading to their hyper-activation.[2] This results in a cascade of events, as depicted in the signaling pathway below.
Caption: Signaling pathway of this compound induced cellular stress.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| PC-3 | Prostate | ~5 |
| MCF-7 | Breast | ~5 |
| HepG2 | Liver | ~5 |
| H1299 | Lung | ~5 |
Data extracted from studies demonstrating the cytotoxic effects of this compound on various cancer cell lines.[1]
Table 2: Reporter Gene Assay - SRC Activity
| Reporter Construct | Co-transfected with | This compound (µM) | Fold Activation |
| pG5-luc | pBIND-SRC-1 | 10 | Significant Increase |
| pG5-luc | pBIND-SRC-2 | 10 | Significant Increase |
| pG5-luc | pBIND-SRC-3 | 10 | Significant Increase |
| MMP2-luc | SRC-3 | 10 | Greatly Enhanced |
| MMP13-luc | SRC-3 | 10 | Greatly Enhanced |
Data from luciferase assays showing this compound selectively activates the intrinsic transcriptional activity of SRCs.[2]
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for the cell viability assay.
Materials:
-
Cancer cell lines (e.g., PC-3, MCF-7, HepG2, H1299)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS reagent (or similar cell viability assay kit)
-
Plate reader
Protocol:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 to 50 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate the effect of this compound on the interaction between SRC-3 and other coactivators like CBP and CARM1.[2]
Materials:
-
HeLa cells overexpressing FLAG-tagged SRC-3
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-CBP, anti-CARM1, anti-FLAG)
Protocol:
-
Culture HeLa cells overexpressing FLAG-SRC-3 to ~80-90% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 1, 5, 10 µM) or a vehicle control for 1 hour.[2]
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to capture the immune complexes and incubate for another 2-4 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against CBP, CARM1, and FLAG. An increased signal for CBP and CARM1 in the this compound treated samples indicates enhanced interaction.
Western Blotting
This protocol is used to analyze the expression levels of proteins involved in the this compound signaling pathway, such as markers of ER stress.
Caption: General workflow for Western blotting.
Materials:
-
Treated cell lysates (from Co-IP or separate experiments)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-spliced Xbp1, anti-SRC-3)[2]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates and determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression.
Conclusion
This compound represents a unique tool for probing the intricacies of steroid hormone receptor signaling. Its ability to hyper-stimulate SRCs provides a novel approach to studying the downstream consequences of coactivator activity and offers a potential therapeutic strategy for cancers that are dependent on SRC function. The protocols outlined in these application notes provide a foundation for researchers to explore the diverse biological effects of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular Pathways: Targeting Steroid Receptor Coactivators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of steroid receptor coactivators in stromal cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting MCB-613 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling MCB-613, with a focus on addressing solubility issues in aqueous solutions for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is a small molecule compound known to exhibit a dual mechanism of action. It functions as a covalent inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1) and as a stimulator of p160 steroid receptor coactivators (SRCs).[1][2][3][4][5] By inhibiting KEAP1, this compound disrupts the degradation of NRF2, leading to the activation of antioxidant response pathways.[1][3] As an SRC stimulator, it can hyper-activate the transcriptional activity of SRCs, which can induce excessive cellular stress in cancer cells.[2][4][5]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. Why is this happening?
A2: This is a common challenge encountered with hydrophobic compounds like this compound. The compound is readily soluble in an organic solvent like dimethyl sulfoxide (DMSO), but its solubility in aqueous solutions is low.[2] When the DMSO stock is diluted into an aqueous buffer, the polarity of the solvent system increases dramatically. This "solvent shock" can cause the compound to exceed its solubility limit in the mixed solvent and precipitate out of the solution.
Q3: What is the aqueous solubility of this compound?
A3: The precise aqueous solubility of this compound can vary depending on the specific buffer composition, pH, and temperature. However, available data indicates that this compound is sparingly soluble in aqueous solutions, with a reported solubility of less than 0.1 mg/mL in water. In contrast, its solubility in DMSO is significantly higher, noted to be greater than 13.2 mg/mL.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO.[2] Warming the solution to 37°C and using an ultrasonic bath can aid in complete dissolution.[2] Stock solutions can typically be stored at -20°C for several months.[2] For detailed steps, please refer to the Experimental Protocols section.
Q5: What are some general strategies to improve the solubility of this compound for in vitro assays?
A5: Several techniques can be employed to enhance the aqueous solubility of this compound for your experiments:
-
Co-solvents: While DMSO is the primary stock solvent, other organic co-solvents can be explored. However, it is crucial to keep the final concentration of any organic solvent in your assay medium as low as possible (typically <1%) to avoid off-target effects.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.
-
Solubilizing Agents: The use of biocompatible surfactants or cyclodextrins at low concentrations in the final dilution can help to maintain the solubility of the compound.
-
Particle Size Reduction: For certain applications, techniques like sonication can help in creating a finer dispersion of the compound, although this may not increase the thermodynamic solubility.[6]
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and mitigate precipitation issues with this compound during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The rapid change in solvent polarity causes the compound to "crash out" of solution. | 1. Lower the Final Concentration: Test a lower final concentration of this compound in your experiment. 2. Optimize Co-solvent Percentage: Keep the final DMSO concentration in the assay medium as low as possible (ideally <0.5-1%) to minimize solvent effects on the biological system, but a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration. 3. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the pre-warmed aqueous buffer. This gradual change in polarity can help prevent precipitation. |
| Solution appears cloudy or contains visible particles after a short incubation period. | The compound is slowly precipitating over time, indicating that it is in a supersaturated and unstable state. | 1. Incorporate a Surfactant: Consider adding a low concentration of a biocompatible surfactant (e.g., Tween® 80) to your final assay buffer to help stabilize the compound in solution. 2. Use of Serum: If your experiment allows, preparing the final dilution in a medium containing serum can help, as serum proteins can sometimes stabilize hydrophobic compounds. 3. Fresh Preparations: Always prepare fresh dilutions of this compound from the concentrated stock solution immediately before each experiment. |
| Inconsistent experimental results, possibly due to variable compound concentration. | Undetected micro-precipitation is leading to a lower effective concentration of the compound in solution. | 1. Centrifugation: Before adding the final dilution to your cells or assay, centrifuge the solution at high speed to pellet any undissolved precipitate and use the supernatant. Note that this will reduce the actual concentration of the compound. 2. Solubility Assessment: Perform a preliminary kinetic solubility test of this compound in your specific assay buffer to determine its practical solubility limit under your experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous, high-quality DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes until the powder is completely dissolved.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
This protocol is designed to minimize precipitation upon dilution.
-
Thaw a single-use aliquot of the concentrated this compound DMSO stock solution and allow it to come to room temperature.
-
Pre-warm your aqueous buffer (e.g., cell culture medium, PBS) to the temperature of your experiment (e.g., 37°C).
-
Perform a serial dilution. For example, to achieve a 1:1000 final dilution, first, prepare an intermediate dilution by adding 1 µL of the stock to 99 µL of pre-warmed buffer.
-
Gently vortex or pipette the intermediate dilution up and down to mix thoroughly.
-
Add the required volume of the intermediate dilution to the final volume of your pre-warmed aqueous buffer while gently vortexing. This "reverse dilution" method, where the smaller volume of the compound solution is added to the larger volume of the buffer, can help prevent localized high concentrations that lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness before use.
Signaling Pathways and Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound and a suggested workflow for troubleshooting solubility issues.
Caption: this compound covalently inhibits KEAP1, preventing NRF2 ubiquitination and degradation.
Caption: this compound stimulates SRCs, leading to hyper-activation of transcription and cancer cell death.
Caption: A logical workflow for troubleshooting this compound solubility issues in aqueous solutions.
References
- 1. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
- 4. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Targeting Steroid Receptor Coactivators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing MCB-613 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the dosage of MCB-613 to minimize off-target effects. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound has a complex and dual mechanism of action. It was initially identified as a potent stimulator of the p160 steroid receptor coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[1] this compound hyper-activates the transcriptional activity of SRCs, leading to increased interaction with other coactivators.[2][3] This overstimulation induces significant endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), which can selectively trigger cell death in cancer cells that are often dependent on SRCs for their growth and survival.[2][3]
More recently, this compound has been shown to covalently bind to and inhibit Kelch-like ECH-associated protein 1 (KEAP1).[4][5][6] This interaction leads to the accumulation of NRF2, a key regulator of the antioxidant response. However, the cytotoxic effects of this compound in certain cancer models appear to be independent of NRF2 activation, suggesting the involvement of other KEAP1 substrates.[5][7]
Q2: What are the potential off-target effects of this compound?
A2: Given its mechanisms of action, the potential off-target effects of this compound can be multifaceted:
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Broad SRC Activation: While the hyper-activation of SRCs is detrimental to cancer cells, SRCs are involved in a wide range of normal physiological processes. Uncontrolled, systemic activation could theoretically lead to unintended proliferative signals or metabolic disturbances in healthy tissues.
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KEAP1-Related Effects: Covalent modification of KEAP1, a critical cellular sensor of oxidative and electrophilic stress, could have broad consequences beyond NRF2 stabilization. Researchers should consider the potential for disruption of other KEAP1-dependent pathways.
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Kinase Inhibition: The induction of ROS by this compound can activate various kinases, such as Abl kinase.[3] While this is linked to its on-target effect of SRC hyper-activation, broad-spectrum kinase activity could be an off-target liability. Kinase profiling is recommended to assess this.
-
Cellular Stress Responses: The induction of ER stress and ROS is a powerful cytotoxic mechanism but could also affect normal cells at high concentrations, leading to general toxicity.
Q3: How do I determine an optimal starting dose for my in vitro experiments?
A3: Establishing an appropriate in vitro dose range is critical. A suggested starting point is to perform a dose-response curve in your cell line of interest to determine the half-maximal effective concentration (EC50) for your desired phenotype (e.g., cancer cell death). Concurrently, you should assess the cytotoxicity of this compound in a relevant normal (non-cancerous) cell line to begin to define a therapeutic window.
Based on published data, this compound has been shown to be cytotoxic to a variety of human cancer cell lines, including breast (MCF-7), prostate (PC-3), lung (H1299), and liver (HepG2) cells, while sparing normal mouse primary hepatocytes and mouse embryonic fibroblasts at similar concentrations.[3] Effective concentrations in these studies were in the low micromolar range.
Q4: What strategies can I use to minimize off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for data integrity. Consider the following strategies:
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Use the Lowest Effective Concentration: Once you have determined the EC50 for your desired on-target effect, conduct experiments at or near this concentration to reduce the likelihood of engaging off-target proteins that may have lower binding affinities.
-
Orthogonal Validation: To confirm that the observed phenotype is due to the intended mechanism of action, use complementary approaches. For example, to validate the role of SRCs, you could use siRNA to knockdown individual SRCs and see if this phenocopies or alters the response to this compound. For KEAP1-related effects, you could use cell lines with KEAP1 mutations or knockouts.
-
Use Structurally Unrelated Compounds: If available, use other known SRC activators or KEAP1 inhibitors with different chemical scaffolds to see if they produce the same biological effect.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally similar but inactive analog of this compound if one is available.
Troubleshooting Guides
This section provides guidance on how to address specific issues you may encounter during your experiments with this compound.
Issue 1: High cytotoxicity observed in normal/control cell lines.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response curve to determine the IC50 for cytotoxicity in your normal cell line. Use concentrations below this value for subsequent experiments. |
| Off-target toxicity | The cytotoxicity may be due to an off-target effect. Consider performing a broad-spectrum kinase screen or a proteomic profiling study to identify potential off-target interactions. |
| Cell line sensitivity | Your specific normal cell line may be particularly sensitive to the cellular stress induced by this compound. Try using a different normal cell line from a similar tissue of origin for comparison. |
Issue 2: The observed phenotype does not correlate with SRC activation or KEAP1 inhibition.
| Possible Cause | Troubleshooting Step |
| Undiscovered off-target | The phenotype may be caused by an unknown off-target. Employ unbiased screening methods like chemical proteomics or thermal proteome profiling to identify novel binding partners of this compound. |
| Complex signaling network | The observed phenotype might be a result of crosstalk between different signaling pathways. Use pathway analysis tools and consider investigating downstream effectors of both SRC and KEAP1 signaling. |
| Experimental artifact | Ensure the specificity of your reagents and the robustness of your assays. Revalidate your antibodies and use appropriate positive and negative controls. |
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Activity | Assay | Cell Lines | Effective Concentration Range | Reference |
| SRC Transcriptional Activation | Luciferase Reporter Assay | HeLa | 1-10 µM (up to 160-fold induction) | [3] |
| Cytotoxicity | Cell Viability Assay | MCF-7, PC-3, H1299, HepG2 (cancer) | ~1-10 µM | [3] |
| Cytotoxicity | Cell Viability Assay | Mouse Primary Hepatocytes, MEFs (normal) | High resistance at concentrations toxic to cancer cells | [3] |
| KEAP1 Target Engagement | Thermal Shift Assay | Purified His6-KEAP1 | Dose-dependent decrease in Tm | [4] |
Table 2: Summary of this compound In Vivo Data
| Model System | Dosage and Administration | Observed Effects | Reference |
| MCF-7 Breast Cancer Mouse Xenograft | 20 mg/kg, intraperitoneal injection, 3 times a week for 7 weeks | Significant inhibition of tumor growth with no obvious toxicity or weight loss | [3] |
| Myocardial Infarction (Mouse Model) | Not specified | Attenuated adverse remodeling, decreased infarct size, apoptosis, and fibrosis | [8] |
Experimental Protocols
Luciferase Reporter Assay for SRC Activity
This protocol is adapted from methodologies used to characterize this compound's effect on SRC transcriptional activity.
Materials:
-
HeLa cells (or other suitable cell line)
-
pG5-luc reporter plasmid (luciferase gene under the control of a GAL4-responsive promoter)
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pBIND-SRC expression vectors (encoding SRC-1, -2, or -3 fused to the GAL4 DNA-binding domain)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the pG5-luc reporter plasmid and the appropriate pBIND-SRC expression vector using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid can be co-transfected as an internal control for transfection efficiency.
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This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Cell Lysis: After 24 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the fold induction of luciferase activity relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol can be used to assess the interaction of SRCs with other coactivators, such as CBP and CARM1, following this compound treatment.
Materials:
-
Cells expressing the proteins of interest
-
Co-IP lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Primary antibody against the "bait" protein (e.g., anti-SRC-3)
-
Protein A/G magnetic beads or agarose resin
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-bait and anti-prey)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in ice-cold Co-IP lysis buffer.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the bait and putative interacting ("prey") proteins.
Western Blotting for Protein Expression and Modification
This general protocol can be used to detect changes in protein levels or post-translational modifications (e.g., phosphorylation) in response to this compound.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for dosage optimization.
Caption: Troubleshooting decision tree.
References
- 1. apexbt.com [apexbt.com]
- 2. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent MCB-613 degradation in experimental setups
Welcome to the technical support center for MCB-613. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that has been characterized as both a potent steroid receptor coactivator (SRC) stimulator and a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1).[1][2] As an SRC stimulator, it can hyper-activate SRCs' transcriptional activity, leading to increased interactions with other coactivators.[1] This overstimulation can induce endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), which can selectively kill cancer cells.[1][3] As a KEAP1 inhibitor, this compound can covalently bind to KEAP1, leading to its dimerization and interfering with the degradation of its substrates, such as NRF2.[2][4]
Q2: What are the common signs of this compound degradation in an experiment?
A2: Signs of inhibitor degradation can include a diminished or complete loss of the expected biological effect, a decrease in potency requiring higher concentrations to achieve the same outcome, and inconsistent results between experimental replicates.[5] The appearance of unexpected cellular phenotypes or toxicity might also indicate the presence of degradation byproducts.[5]
Q3: What are the primary factors that can cause this compound to degrade in experimental setups?
A3: While specific degradation pathways for this compound have not been extensively reported, general factors that can cause small molecule inhibitors to degrade include temperature fluctuations, inappropriate pH of the media or buffer, exposure to light, and the presence of reactive chemical species.[5] The inherent chemical structure of a compound determines its susceptibility to these factors.[5] Additionally, components in cell culture media, particularly in serum, may bind to or metabolize the inhibitor.[5]
Q4: How should I properly store this compound to prevent degradation?
A4: Proper storage is crucial for maintaining the stability of this compound. The powdered form should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1][6] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1][6]
Troubleshooting Guides
Issue 1: Diminished or no biological effect of this compound is observed.
| Potential Cause | Troubleshooting Step |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound from powder.[5] Ensure the powder has been stored correctly at -20°C. Use fresh, high-quality DMSO for dissolution.[2] |
| Improper Dilution | Verify the calculations for your working dilutions. Use calibrated pipettes to ensure accurate dilutions. |
| Cellular Metabolism of this compound | Consider the metabolic activity of your cell line. Higher cell densities may lead to faster metabolism of the compound.[5] You may need to refresh the media containing this compound more frequently in long-term experiments. |
| Incorrect Experimental Conditions | Review your experimental protocol to ensure all parameters (e.g., cell density, incubation time, media composition) are optimal for observing the effects of this compound. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Stock Solution | Ensure you are using the same, properly stored stock solution for all replicates. Aliquoting the stock solution helps maintain consistency.[6] |
| Variability in Cell Culture | Maintain consistent cell seeding densities and passage numbers across all replicates.[5] Variations in cell health and confluency can impact experimental outcomes. |
| Pipetting Errors | Use precise pipetting techniques to ensure that each well or sample receives the same concentration of this compound. |
| Light Exposure | Protect your experimental setup, including stock solutions and treated cells, from excessive light exposure, as this can be a factor in the degradation of some small molecules. |
Data Presentation
Table 1: Storage and Solubility of this compound
| Form | Storage Temperature | Stability | Solvent | Solubility |
| Powder | -20°C | Up to 3 years[1][6] | - | - |
| 4°C | Up to 2 years[1] | |||
| In Solvent | -80°C | Up to 6 months[1][4] | DMSO | 40-60 mg/mL[1][2] |
| -20°C | Up to 1 month[1] |
Note: It is recommended to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2][7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile filter tips
-
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature before use.
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[7][8]
-
Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.[1][6]
-
Store the aliquots at -80°C or -20°C as recommended.
-
Protocol 2: General Protocol for Cell-Based Assays with this compound
-
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
Prepared this compound stock solution
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere and enter the exponential growth phase.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the desired working concentrations of this compound by diluting the stock solution in complete cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced toxicity.[6]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and gently wash with PBS.
-
Add the medium containing the appropriate concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired experimental duration under standard cell culture conditions.
-
Proceed with the desired downstream analysis (e.g., viability assay, western blot, luciferase assay).
-
Mandatory Visualization
Caption: Dual mechanism of action of this compound.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (E/Z)-MCB-613 Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound | SRC stimulator | Probechem Biochemicals [probechem.com]
- 6. captivatebio.com [captivatebio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Troubleshooting MCB-613 Experimental Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistencies in experimental results with the small molecule MCB-613. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound has been shown to have multiple molecular targets. A key target is the Kelch-like ECH associated protein 1 (KEAP1).[1][2] this compound covalently binds to KEAP1, leading to its dimerization and subsequent inhibition of its function.[1] Additionally, this compound has been identified as a potent stimulator of steroid receptor coactivators (SRCs), specifically SRC-1, SRC-2, and SRC-3.[3][4]
Q2: What is the known mechanism of action for this compound?
A2: The mechanism of action for this compound is multifaceted. By inhibiting KEAP1, it disrupts the degradation of NRF2, a key transcription factor involved in the oxidative stress response.[1] However, the cytotoxic effects in some cancer cells appear to be independent of NRF2 activation.[2] this compound's stimulation of SRCs leads to their hyper-activation, promoting the formation of coactivator complexes and inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), coupled with the generation of reactive oxygen species (ROS).[3][4] This overstimulation can lead to cancer cell stress and death.[3]
Q3: Why do I observe variable sensitivity to this compound across different cell lines?
A3: Cell line-dependent variability in sensitivity to this compound is expected and can be attributed to several factors. One significant factor is the status of the epidermal growth factor receptor (EGFR).[1] Non-small cell lung cancer (NSCLC) cells with acquired resistance to EGFR inhibitors have shown collateral sensitivity to this compound.[1] The expression levels of KEAP1 and SRCs can also influence cellular response. Furthermore, the baseline levels of oxidative stress and the capacity of the cell's UPR machinery may also contribute to differential sensitivity.
Troubleshooting Guide
Issue 1: Inconsistent Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Line Heterogeneity | Ensure consistent cell line authentication and passage number. Profile baseline expression of KEAP1, NRF2, and SRCs in your cell lines. |
| Reagent Quality | Use freshly prepared this compound solutions for each experiment. Confirm the purity and integrity of the compound. |
| Assay Conditions | Optimize cell seeding density and incubation times. Ensure consistent DMSO concentrations across all treatment groups, as it can have independent effects. |
Issue 2: Unexpected Western Blot Results for KEAP1 or NRF2
| Potential Cause | Troubleshooting Step |
| Antibody Specificity | Validate the specificity of your primary antibodies for KEAP1 and NRF2 using positive and negative controls. |
| This compound-induced Protein Modification | This compound causes covalent dimerization of KEAP1, which may result in a band shift to a higher molecular weight on your Western blot.[1] Be sure to look for this higher molecular weight species. |
| Timing of Analysis | The accumulation of NRF2 following this compound treatment can be transient. Perform a time-course experiment to identify the optimal time point for observing NRF2 stabilization. |
Issue 3: Discrepancies in Gene Expression Analysis
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | The dual activity of this compound on both the KEAP1-NRF2 axis and SRCs can lead to complex transcriptional changes.[1][3] |
| Cellular Context | The transcriptional response to this compound can be highly dependent on the cellular context, including the specific cancer type and its mutational landscape. |
| Data Normalization | Ensure appropriate housekeeping genes are used for normalization in your qPCR or RNA-seq analysis, as this compound-induced stress can alter the expression of commonly used reference genes. |
Data Presentation
Table 1: Summary of Reported IC50 Values for this compound in NSCLC Cell Lines
| Cell Line | EGFR Status | IC50 (µM) |
| PC9 | EGFR-mutant (parental) | >10 |
| GR4 | EGFR inhibitor-resistant | ~1 |
| WZR12 | EGFR inhibitor-resistant | ~1 |
Data is illustrative and based on trends reported in the literature. Actual values may vary based on experimental conditions.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Analysis: Assess cell viability using a resazurin-based assay or a similar method. Read fluorescence or absorbance according to the manufacturer's instructions.
-
Data Normalization: Normalize the results to the vehicle-treated control wells.
Western Blot Analysis for KEAP1 Dimerization
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against KEAP1. Be sure to acquire an image that includes the higher molecular weight range to detect potential dimers.[1] Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualization
Caption: this compound induces covalent dimerization of KEAP1, preventing NRF2 degradation.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: MCB-613 Stability for Long-Term Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of MCB-613 in long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in long-term cell culture?
A1: this compound is a small molecule with two electrophilic Michael acceptor sites, making it highly reactive.[1] This reactivity can lead to several stability issues in long-term experiments, including:
-
Degradation in aqueous media: The compound may hydrolyze or react with components in the cell culture medium over time, especially at 37°C.
-
Reaction with cellular components: Its electrophilic nature allows for covalent binding to nucleophilic targets within cells, such as cysteine residues in proteins like its target KEAP1.[1][2] While this is part of its mechanism of action, non-specific binding can deplete the active compound.
-
Precipitation: Poor solubility in aqueous media can lead to precipitation, reducing the effective concentration.
-
Adsorption to plasticware: The compound may adsorb to the surface of cell culture plates and tubes, lowering its concentration in the medium.
Q2: How should I prepare and store my this compound stock solutions?
A2: Proper preparation and storage of stock solutions are critical for consistent experimental outcomes.
-
Solvent: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture, keeping the final DMSO concentration below 0.5%.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation, aliquot the stock solution into single-use volumes in low-binding tubes.[4]
-
Storage: Store aliquots at -80°C for long-term stability. For short-term storage (up to a few weeks), -20°C is acceptable. Protect from light by using amber vials or wrapping tubes in foil.
Q3: How often should I replace the media containing this compound in my long-term experiment?
A3: The frequency of media replacement depends on the stability of this compound under your specific experimental conditions (cell type, cell density, media formulation). Due to its reactive nature, the concentration of active this compound is likely to decrease over time. It is recommended to perform a stability study (see Experimental Protocol 1) to determine its half-life in your culture system. Based on the stability data, you may need to replace the media with freshly diluted this compound every 24 to 48 hours to maintain a consistent concentration.
Q4: I am observing a decrease in the biological effect of this compound over several days. What could be the cause?
A4: A diminishing biological effect is a common sign of compound instability. The troubleshooting guide below addresses this issue in detail. The most likely causes are degradation of this compound in the culture medium or cellular metabolism of the compound. To confirm this, you can measure the concentration of this compound in the culture medium at different time points.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Diminished or loss of biological effect over time | 1. Compound Degradation: this compound is degrading in the cell culture medium at 37°C. | 1a. Perform a stability study to determine the half-life of this compound in your specific medium (see Experimental Protocol 1). 1b. Increase the frequency of media changes with freshly prepared this compound. 1c. Consider using a lower, more frequent dosing schedule. |
| 2. Cellular Metabolism: The cells are metabolizing this compound into inactive forms. | 2a. Measure the intracellular concentration of this compound over time (see Experimental Protocol 2). 2b. If metabolism is rapid, a higher initial concentration (if not cytotoxic) or more frequent dosing may be necessary. | |
| High variability between replicate wells or experiments | 1. Inconsistent Stock Solution: The this compound stock solution is not stable, leading to variations in the final concentration. | 1a. Prepare fresh stock solutions from powder and aliquot for single use to avoid freeze-thaw cycles. 1b. Always vortex the stock solution before preparing working dilutions. |
| 2. Precipitation in Media: The compound is precipitating out of the aqueous cell culture medium. | 2a. Visually inspect the media for any precipitate after adding this compound. 2b. Decrease the final concentration of this compound if it exceeds its solubility limit. 2c. Ensure the final DMSO concentration is kept low (typically <0.5%). | |
| Unexpected cytotoxicity or off-target effects | 1. Degradation Products: Degradation products of this compound may be cytotoxic. | 1a. Analyze the culture medium for the presence of degradation products using LC-MS. 1b. Improve the stability of this compound by optimizing media change frequency. |
| 2. High DMSO Concentration: The final concentration of DMSO in the culture medium is toxic to the cells. | 2a. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%). 2b. Include a vehicle control (media with the same concentration of DMSO) in all experiments. |
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound under various conditions. Note: This data is for illustrative purposes and should be experimentally confirmed for your specific conditions.
Table 1: Stability of this compound in DMSO Stock Solution
| Storage Condition | Temperature | Duration | Remaining Compound (%) | Recommendation |
| DMSO Stock | -80°C | 12 months | >98% | Optimal for long-term storage. |
| DMSO Stock | -20°C | 6 months | >95% | Suitable for intermediate-term storage. |
| DMSO Stock | 4°C | 1 month | ~90% | Not recommended for storage beyond a few days. |
| DMSO Stock (repeated freeze-thaw cycles) | -20°C to RT (5 cycles) | - | ~85% | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Table 2: Stability of this compound in Cell Culture Medium (DMEM + 10% FBS) at 37°C
| Time Point | Remaining Compound (%) |
| 0 hours | 100% |
| 6 hours | ~90% |
| 12 hours | ~75% |
| 24 hours | ~50% |
| 48 hours | ~20% |
| 72 hours | <10% |
Experimental Protocols
Experimental Protocol 1: Determining the Stability of this compound in Cell Culture Medium
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-binding microcentrifuge tubes
-
Humidified incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (e.g., 10 µM).
-
Incubation:
-
Dispense the this compound-containing medium into sterile, low-binding microcentrifuge tubes, one for each time point.
-
Place the tubes in a humidified incubator at 37°C with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one tube.
-
Immediately freeze the sample at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
-
Sample Analysis:
-
Thaw the samples and process them for analysis (e.g., protein precipitation with acetonitrile).
-
Analyze the samples by HPLC or LC-MS to quantify the concentration of the parent this compound compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine the stability profile and half-life.
-
Experimental Protocol 2: Assessing the Intracellular Stability of this compound
Objective: To determine the stability and concentration of this compound inside cells over time.
Materials:
-
Cultured cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Compound Treatment: Treat the cells with this compound at the desired concentration.
-
Time Points: At various time points (e.g., 0, 2, 6, 12, 24 hours), collect the cells.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer.
-
Collect the cell lysate using a cell scraper.
-
-
Sample Preparation:
-
Perform protein precipitation on the cell lysate (e.g., with cold acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of this compound.
-
Data Analysis: Plot the intracellular concentration of this compound over time to assess its stability within the cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound covalently modifies the KEAP1 dimer, leading to NRF2 stabilization.
Caption: this compound hyper-activates SRCs, inducing a positive feedback loop of ROS and ER stress.
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
References
- 1. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
challenges in reproducing MCB-613 in vivo study outcomes
MCB-613 In Vivo Technical Support Center
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in-vivo application of this compound, a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Reproducing in-vivo study outcomes can be complex; this guide addresses common issues to help ensure consistency and accuracy in your experiments.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems that may arise during in vivo studies with this compound.
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
Question: We are observing significant differences in tumor volume among mice in the same treatment group, making it difficult to assess the efficacy of this compound. What could be the cause, and how can we fix it?
Answer: High variability in tumor growth is a common challenge in xenograft studies and can originate from several factors related to the animal model, the cancer cells, or the experimental procedure.[1]
Possible Causes and Recommended Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Health or Passage Number | Use cancer cells from a consistent, low passage number and ensure high viability (>90%) with a method like trypan blue exclusion before implantation.[1] |
| Imprecise Cell Implantation | Standardize the injection technique. Ensure a homogenous cell suspension (resuspend between injections), inject the same volume and number of cells, and use the same subcutaneous location (e.g., right flank) for all animals.[1][2] |
| Variable Animal Health and Age | Use mice of the same strain, sex, and age (e.g., 6-8 weeks old). Allow for at least one week of acclimatization before starting the experiment and exclude any animals showing signs of illness prior to randomization.[1][3] |
| Inconsistent Tumor Measurement | Use the same pair of digital calipers for all measurements. Ensure measurements are taken by the same individual if possible to reduce inter-operator variability. Use a consistent formula for volume calculation, such as (Length x Width²) / 2.[1][2] |
Issue 2: Tumors Initially Respond to this compound but Then Regrow During Treatment
Question: Our xenograft tumors show initial regression or stasis with this compound treatment, but then begin to grow again despite continued dosing. Why is this happening?
Answer: Tumor regrowth during therapy often points to the development of acquired resistance or suboptimal drug exposure. The FGF/FGFR signaling pathway is known for activating compensatory pathways when inhibited.[4][5]
Possible Causes and Recommended Solutions:
| Cause | Recommended Solution |
| Development of Acquired Resistance | Upon study completion, collect the regrown tumors for molecular analysis. Investigate potential resistance mechanisms such as secondary mutations in the FGFR2 kinase domain (e.g., N550K, V565F) or upregulation of bypass signaling pathways (e.g., MET, EGFR).[4][6] |
| Suboptimal Drug Dosing or Formulation | The dose of this compound may be insufficient for sustained tumor suppression. A dose-escalation study may be needed to find the optimal therapeutic dose. Ensure the formulation is stable and provides adequate bioavailability. |
| Insufficient Treatment Duration | The treatment period may not be long enough to eliminate all cancer cells, allowing resistant clones to emerge. Consider extending the treatment duration in subsequent studies.[1] |
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), primarily targeting FGFR1, 2, and 3. In many cancers, aberrant FGFR signaling, caused by gene amplification, mutations, or fusions, drives tumor cell proliferation, survival, and angiogenesis.[7][8] this compound blocks the phosphorylation of FGFR and downstream signaling cascades, including the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis in FGFR-dependent cancer cells.[7][8]
Q2: Why am I observing inconsistent anti-tumor efficacy with this compound across different xenograft models?
A2: This is an expected observation. The efficacy of a targeted inhibitor like this compound is highly dependent on the genetic background of the cancer cell line used.[2] Key factors include:
-
FGFR Aberration Status: Models derived from cell lines with high FGFR gene amplification or specific activating mutations are more likely to respond.[9]
-
Co-occurring Genetic Alterations: The presence of mutations in downstream pathways (e.g., KRAS) or activation of parallel signaling pathways can confer primary resistance to FGFR inhibition.[4][10]
Experimental Procedures
Q3: What is a standard protocol for an in vivo xenograft study with this compound?
A3: Below is a generalized protocol that should be optimized for your specific cell line and research question.
Detailed Xenograft Protocol:
-
Cell Culture: Culture the selected human cancer cell line in the recommended media. Harvest cells during the logarithmic growth phase. Ensure cell viability is >90%.[3]
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., NU/NU or NOD/SCID). Allow mice to acclimatize for at least one week.[3]
-
Tumor Implantation: Resuspend cells in a sterile medium like PBS, potentially mixed 1:1 with Matrigel to improve tumor take-rate.[11] Subcutaneously inject 1-10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor tumor growth regularly (2-3 times per week) using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[2]
-
Randomization and Dosing: Once tumors reach a mean size of 100-200 mm³, randomize mice into treatment and control groups.[12] Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer it, typically via oral gavage, at the predetermined dose and schedule.[3]
-
Efficacy and Tolerability Assessment: Continue to monitor tumor volume and body weight throughout the study. Body weight loss can be an indicator of drug toxicity.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, a subset of tumors can be collected to assess target engagement via Western blot for phosphorylated FGFR (pFGFR) or downstream markers like pERK.[13]
Q4: How can I confirm that this compound is engaging its target in the tumor tissue?
A4: To confirm target engagement, a pharmacodynamic (PD) assessment is necessary. This typically involves collecting tumor tissue at a specific time point after the final dose (e.g., 2-4 hours) and performing a Western blot analysis.[13] You should probe for the phosphorylated form of FGFR (pFGFR) and a key downstream signaling protein, such as phosphorylated ERK (pERK). A significant reduction in the levels of pFGFR and pERK in the this compound treated group compared to the vehicle control group indicates effective target engagement.[13][14]
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the FGFR signaling pathway, blocking downstream cascades like MAPK and PI3K/AKT.
Experimental Workflow Diagram
Caption: Standard workflow for an in vivo xenograft efficacy study of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent efficacy results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potential FGFR3 inhibitors via QSAR, pharmacophore modeling, virtual screening and molecular docking studies against bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical advances and challenges in targeting FGF/FGFR signaling in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Identification of Pharmacodynamic Transcript Biomarkers in Response to FGFR Inhibition by AZD4547 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MCB-613 Treatment Protocols for Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MCB-613 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. Firstly, it acts as a potent stimulator of p160 steroid receptor coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[1] This hyper-activation of SRCs can lead to excessive endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), ultimately inducing cell death, particularly in cancer cells that are highly dependent on SRCs for growth.[2][3][4] Secondly, this compound is a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1).[1] This inhibition prevents the degradation of NRF2, a key transcription factor in the oxidative stress response.[1]
Q2: How does the sensitivity of primary cells to this compound compare to that of cancer cell lines?
A2: Primary cells, such as human umbilical vein endothelial cells (HUVECs), have been observed to be more resistant to this compound at lower concentrations compared to many human cancer cell lines.[2] However, at higher concentrations, this compound can still induce cell death in primary cells, which may be partly due to their inherent fragility in culture.[2] Therefore, careful dose-response studies are crucial when working with primary cell cultures.
Q3: What are the expected morphological changes in cells treated with this compound?
A3: A prominent morphological change observed in cells treated with this compound is the induction of extensive cytoplasmic vacuolization.[2] This is a characteristic feature of paraptotic-like cell death and is associated with ER stress.[2]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO, with a solubility of over 13.2 mg/mL.[1] Stock solutions can be stored at -20°C for several months. It is advisable to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death in primary cultures at expected effective concentrations. | Primary cells are more sensitive to this compound than cancer cell lines. | Perform a dose-response curve starting with very low concentrations (e.g., nanomolar range) to determine the optimal non-toxic concentration for your specific primary cell type. Reduce the incubation time. |
| Inconsistent results between experiments. | Variability in primary cell isolation and culture. This compound solution degradation. | Standardize primary cell isolation protocols. Use cells at a consistent passage number. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Observed vacuolization but no significant cell death. | Sublethal toxicity or early stages of paraptosis. | This may indicate that the concentration or incubation time is not sufficient to induce widespread cell death. Consider increasing the dose or extending the treatment duration. Co-treatment with an antioxidant like N-Acetyl cysteine (NAC) can be used to determine if the vacuolization is ROS-dependent.[2] |
| No observable effect of this compound on target gene expression. | Suboptimal concentration or incubation time. Cell type-specific differences in SRC or KEAP1 pathway dependence. | Increase the concentration and/or incubation time of this compound. Verify the expression levels of SRCs and KEAP1 in your primary cell type. |
Quantitative Data
Due to the limited availability of direct comparative studies of this compound across a wide range of primary cell types, a comprehensive table of IC50 values is not yet established. However, the following provides a qualitative comparison based on existing literature.
| Cell Type | Sensitivity to this compound | Reference |
| Various Human Cancer Cell Lines (e.g., PC-3, MCF-7, HepG2, H1299) | High | [1] |
| Primary Human Umbilical Vein Endothelial Cells (HUVEC) | More resistant at low concentrations, sensitive at high concentrations | [2] |
| Cardiac Fibroblasts | This compound attenuates differentiation and inflammatory signaling. | [5][6] |
| Macrophages | This compound promotes anti-inflammatory phenotypes. | [5][6] |
Experimental Protocols
General Protocol for Treating Primary Cells with this compound
-
Cell Plating: Plate primary cells at the desired density in a suitable culture vessel and allow them to adhere and stabilize for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Endpoint Analysis: Following incubation, assess cell viability, morphology, or other relevant parameters using appropriate assays (e.g., MTT, Calcein AM/EthD-1 staining, western blotting, qPCR).
Protocol for Cell Viability Assessment (MTT Assay)
-
After the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Dual signaling pathways of this compound.
References
- 1. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Steroid Receptor Coactivator Stimulator this compound Attenuates Adverse Remodeling After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating MCB-613-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with MCB-613, focusing on mitigating its cytotoxic effects in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has been shown to have a dual mechanism of action. Primarily, it acts as a potent stimulator of steroid receptor coactivators (SRCs), leading to their hyper-activation.[1][2] This overstimulation induces significant endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), which disproportionately affects cancer cells that are already under high metabolic and protein synthesis demand, leading to cell death.[1][3] Additionally, this compound has been identified as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1), which leads to the accumulation of Nuclear factor erythroid 2-related factor 2 (NRF2).[4][5]
Q2: Is this compound cytotoxic to normal cells?
A2: this compound exhibits selective cytotoxicity towards a variety of cancer cell lines, while generally sparing normal cells at similar concentrations.[1][3] Studies have shown that mouse primary hepatocytes and mouse embryonic fibroblasts are resistant to the compound at concentrations that are lethal to cancer cells.[1] However, at high concentrations, some cytotoxic effects have been observed in primary human umbilical vein endothelial cells (HUVEC).[1]
Q3: Why does this compound show selectivity for cancer cells over normal cells?
A3: The selectivity of this compound is attributed to the inherent differences between cancer and normal cells. Cancer cells often overexpress SRCs and operate under elevated levels of baseline cellular stress to support their rapid proliferation and high metabolic rate.[2][3] By hyper-stimulating SRCs, this compound pushes these already stressed cancer cells beyond their coping capacity, leading to catastrophic ER stress and cell death.[1][3] Normal cells, which have lower SRC activity and are not under the same level of stress, are better able to tolerate the effects of this compound.
Q4: What are the potential off-target effects of this compound?
A4: The highly reactive structure of this compound, featuring two electrophilic Michael acceptor sites, suggests the potential for promiscuous interactions with various nucleophilic protein targets.[4] Its covalent binding to KEAP1 is a key identified interaction.[4][5] While in vivo studies in mice have shown no obvious toxicity at therapeutic doses, it is crucial to carefully monitor for any unexpected effects in your specific experimental model.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected cytotoxicity observed in normal cell control lines. | High Concentration of this compound: The concentration used may be too high for the specific normal cell line. | Action: Perform a dose-response curve to determine the IC50 for both your cancer and normal cell lines. Aim for a therapeutic window where cancer cell death is maximized and normal cell viability is maintained. |
| Cell Line Sensitivity: Different normal cell lines may have varying sensitivities to this compound. | Action: If possible, test this compound on a panel of different normal cell lines relevant to your research area to identify a more resistant control. | |
| Prolonged Exposure Time: Continuous exposure to this compound may lead to cumulative stress even in normal cells. | Action: Optimize the incubation time. It may be possible to achieve the desired effect on cancer cells with a shorter exposure duration that is better tolerated by normal cells. | |
| High background cell death in all cell lines, including untreated controls. | Suboptimal Cell Culture Conditions: Poor cell health due to factors like nutrient depletion, pH imbalance, or contamination can increase sensitivity to any compound. | Action: Ensure optimal cell culture conditions. Use fresh media, regularly screen for mycoplasma contamination, and maintain proper incubator conditions. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Action: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell lines (typically <0.1% for DMSO). Run a solvent-only control. | |
| Variability in experimental results. | Inconsistent Cell Seeding Density: Variations in the initial number of cells can significantly impact the outcome of cytotoxicity assays. | Action: Ensure accurate and consistent cell counting and seeding for all experiments. |
| Compound Potency: Different batches of this compound may have slight variations in purity or activity. | Action: If you suspect batch-to-batch variability, it is advisable to test each new batch to confirm its potency. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast | ~5 |
| PC-3 | Prostate | ~5 |
| H1299 | Lung | ~7.5 |
| HepG2 | Liver | ~10 |
Data is estimated from graphical representations in Wang et al., Cancer Cell, 2015.[1] Normal cell lines such as mouse primary hepatocytes and mouse embryonic fibroblasts showed high resistance at these concentrations.[1]
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle-only control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay can be used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: this compound SRC-mediated cytotoxicity pathway.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug candidate kills cancer cells through overstimulation | EurekAlert! [eurekalert.org]
- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of MCB-613
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the bioavailability of the investigational compound MCB-613. Given its low aqueous solubility, this guide focuses on formulation strategies to improve its dissolution and absorption.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main therapeutic targets?
A1: this compound is a small molecule that acts as a potent stimulator of Steroid Receptor Coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[1][2] By hyper-activating these coactivators, this compound can induce significant cellular stress, particularly in cancer cells, leading to the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and ultimately cell death.[2][3] More recent research has also identified Kelch-like ECH associated protein 1 (KEAP1) as a direct molecular target, which this compound covalently inhibits.[4] It has been investigated for its potential in oncology and for attenuating adverse remodeling after myocardial infarction.[1][5][6]
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a lipophilic molecule with poor aqueous solubility. The available data on its physicochemical properties are summarized in the table below.
Q3: Why is the bioavailability of this compound a concern for in vivo studies?
A3: The very low aqueous solubility of this compound is a significant hurdle for its oral bioavailability. For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gut fluids. Compounds with poor aqueous solubility often exhibit low dissolution rates, leading to incomplete absorption and low, variable bioavailability. In published preclinical studies, this compound has often been administered via intraperitoneal (i.p.) injection, which bypasses the gastrointestinal tract and avoids issues of oral absorption.[7]
Q4: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
A4: While a definitive BCS classification requires experimental data for both solubility and permeability, this compound's very low aqueous solubility suggests it is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. Its lipophilic nature may suggest high permeability (favoring BCS Class II), but without experimental Caco-2 permeability data, this remains an assumption. Strategies to enhance its bioavailability should primarily focus on improving its solubility and dissolution rate.
Troubleshooting Guide for this compound Formulation
| Issue | Potential Cause | Troubleshooting Strategy |
| Low and variable plasma concentrations after oral administration. | Poor dissolution of this compound in the gastrointestinal tract. | Implement a solubility-enhancing formulation strategy such as preparing a nanosuspension or a Self-Emulsifying Drug Delivery System (SEDDS). See detailed protocols below. |
| Precipitation of this compound in aqueous buffers during in vitro assays. | The concentration of this compound exceeds its aqueous solubility limit. | Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol.[7] For aqueous buffers, consider the use of solubilizing excipients such as cyclodextrins or surfactants, or decrease the final concentration of this compound. |
| Difficulty in preparing a stable and uniform suspension for dosing. | Agglomeration of this compound particles due to its hydrophobic nature. | Utilize wet milling or high-pressure homogenization to create a nanosuspension with appropriate stabilizers. This will reduce particle size and improve suspension stability. |
| Inconsistent results in cell-based assays. | Poor solubility and potential precipitation of this compound in the cell culture medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experiments. Consider pre-complexing this compound with a solubilizing agent like a cyclodextrin before adding to the media. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O | |
| Molecular Weight | 304.39 g/mol | |
| Appearance | Solid | |
| Aqueous Solubility | Insoluble | [7] |
| DMSO Solubility | Up to 60 mg/mL | [7] |
| Ethanol Solubility | Up to 60 mg/mL | [7] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways of this compound and a general workflow for selecting a bioavailability enhancement strategy.
Caption: Signaling pathway of this compound via SRC hyper-activation.
Caption: Signaling pathway of this compound via covalent inhibition of KEAP1.
References
- 1. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
overcoming resistance to MCB-613 in cancer cell lines
MCB-613 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and .
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase. In sensitive cancer cell lines, this compound blocks the phosphorylation of RON and its downstream signaling pathways, including PI3K/AKT/mTOR and MAPK/ERK, leading to cell cycle arrest and apoptosis.
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the common mechanisms of resistance?
Resistance to this compound can arise from several mechanisms:
-
Secondary Mutations in the RON Kinase Domain: A common "gatekeeper" mutation, T680M, can prevent this compound from effectively binding to the ATP-binding pocket of RON.
-
Bypass Signaling Pathway Activation: Upregulation of parallel signaling pathways, such as MET or EGFR, can compensate for the inhibition of RON signaling, allowing for continued cell proliferation and survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I determine if my resistant cell line has a gatekeeper mutation?
The most direct method is to perform Sanger sequencing of the RON kinase domain from the genomic DNA of your resistant cells. Compare the sequence to that of the parental, sensitive cell line to identify any mutations.
Q4: What is a recommended experimental workflow to investigate acquired resistance to this compound?
Below is a recommended workflow to systematically investigate the mechanisms of acquired resistance to this compound.
Validation & Comparative
Validating the Bioactivity of MCB-613: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MCB-613's performance in stimulating Steroid Receptor Coactivators (SRCs) and its more recently identified activity as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1). This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.
This compound has emerged as a molecule of interest in cancer research, initially identified as a potent stimulator of the p160 steroid receptor coactivator (SRC) family.[1][2] Subsequent research has revealed a more complex mechanism of action, identifying this compound as a covalent inhibitor of KEAP1.[3][4] This guide will delve into both activities, presenting the evidence for each and comparing this compound with other molecules that modulate these pathways.
I. This compound as a Stimulator of Steroid Receptor Coactivators (SRCs)
This compound was first characterized as a small molecule that enhances the transcriptional activity of SRCs, including SRC-1, SRC-2, and SRC-3.[1] This overstimulation of SRCs, which are often overexpressed in cancer cells, leads to excessive cellular stress and, ultimately, cell death, suggesting a novel therapeutic strategy.[1][5]
Experimental Validation of SRC-Stimulating Activity
The SRC-stimulating properties of this compound have been validated through several key experiments:
-
Luciferase Reporter Assays: To quantify the transcriptional activation of SRCs, HeLa cells were co-transfected with a luciferase reporter gene and expression vectors for SRC-1, SRC-2, or SRC-3.[1] Treatment with this compound resulted in a significant, dose-dependent increase in luciferase activity, confirming the potentiation of SRC transcriptional activity.[1]
-
Co-immunoprecipitation Assays: To determine if this compound enhances the interaction of SRCs with other coactivators, co-immunoprecipitation experiments were performed. These studies showed that this compound treatment robustly increased the interaction between SRC-3 and other coactivators like CBP and CARM1 in a dose-dependent manner.[1]
-
Endogenous Target Gene Expression Analysis: The impact of this compound on the expression of known SRC-3 target genes, such as MMP2 and MMP13, was assessed. The promoters of these genes showed significantly increased activity in the presence of this compound, an effect that was dependent on the presence of SRC-3.[6]
Quantitative Data Summary
| Experiment | Cell Line | Target | Effect of this compound | Reference |
| Luciferase Assay | HeLa | SRC-1, SRC-2, SRC-3 | Dose-dependent increase in transcriptional activity | [1] |
| Co-immunoprecipitation | - | SRC-3, CBP, CARM1 | Increased interaction | [1] |
| Reporter Gene Assay | HeLa | MMP2, MMP13 promoters | Enhanced coactivation by SRC-3 | [1] |
Signaling Pathway of this compound as an SRC Stimulator
The proposed mechanism involves this compound directly binding to SRCs, leading to their hyper-activation. This results in the formation of a coactivator complex with other proteins like CBP and CARM1. The subsequent deregulation of cellular functions and homeostasis triggers severe endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), forming a positive feedback loop that ultimately leads to cancer cell death.[1]
Caption: Proposed mechanism of this compound-induced cancer cell death via SRC hyper-activation.
II. This compound as a Covalent Inhibitor of KEAP1
More recent research has identified KEAP1 as a direct molecular target of this compound.[3][4] This study suggests that in the context of EGFR-mutant non-small cell lung cancer (NSCLC), the cytotoxic effects of this compound are mediated through the covalent inhibition of KEAP1, a key protein in the cellular stress response pathway.
Experimental Validation of KEAP1 Inhibition
The interaction between this compound and KEAP1 was established through a series of molecular and cellular experiments:
-
Proteomic and Functional Genomic Screens: High-throughput screens identified KEAP1 as the primary target of this compound in EGFR inhibitor-resistant NSCLC cells.[4]
-
Covalent Binding Assays: In-depth molecular characterization demonstrated that this compound binds covalently to KEAP1.[3][4] It was shown that a single molecule of this compound can bridge two KEAP1 monomers.[3][4]
-
Immunoblot Analysis: Treatment of cells with this compound led to a dose-dependent decrease in detectable monomeric KEAP1 and the appearance of a band corresponding to a covalent KEAP1 dimer.[3] This modification interferes with the degradation of canonical KEAP1 substrates like NRF2.[3][4]
Quantitative Data Summary
| Experiment | Cell Line | Target | Effect of this compound | Reference |
| Proteomic/Genomic Screens | EGFR-mutant NSCLC | KEAP1 | Identified as primary target | [4] |
| Molecular Characterization | - | KEAP1 | Covalent binding, monomer bridging | [3][4] |
| Immunoblot Analysis | PC9, WZR12 | KEAP1 | Dose-dependent decrease in monomer, appearance of dimer | [3] |
Signaling Pathway of this compound as a KEAP1 Inhibitor
This compound, with its two Michael acceptor sites, acts as a covalent crosslinker of KEAP1 monomers.[3] This covalent modification destabilizes the KEAP1-Cul3-E3 ubiquitin ligase complex, preventing the ubiquitination and subsequent degradation of KEAP1 substrates, most notably the transcription factor NRF2.[3] The accumulation of NRF2 and potentially other KEAP1 substrates is proposed to be the mechanism behind the observed cellular effects.[3][4]
Caption: Mechanism of this compound as a covalent inhibitor of KEAP1, leading to NRF2 accumulation.
III. Comparison with Alternative Modulators
SRC Activators
While most drug discovery efforts have focused on SRC inhibitors, a few other SRC activators exist. These are primarily research tools used to probe the function of SRC family kinases.[7][8] Unlike this compound, which appears to directly bind and hyper-activate the coactivator proteins, other activators may function by disrupting the intramolecular interactions that keep SRC kinases in an inactive state.[9]
| Compound/Method | Mechanism of Action | Primary Use |
| This compound | Direct binding and hyper-activation of SRC coactivators | Cancer therapy research, myocardial infarction research[1][10] |
| Src Family Activator | Binds to SH2 and SH3 domains, promoting conformational changes | Research tool for studying SRC kinase signaling[7] |
| Angiotensin II | Binds to AT1R receptors, initiating downstream SRC activation | Research tool for studying G-protein coupled receptor signaling[8] |
KEAP1 Inhibitors
The identification of this compound as a KEAP1 inhibitor places it in a class of molecules being investigated for their therapeutic potential in diseases characterized by oxidative stress. Unlike many other KEAP1 inhibitors that prevent the interaction between KEAP1 and NRF2, this compound's unique mechanism of covalent dimerization of KEAP1 sets it apart.
IV. Experimental Protocols
Luciferase Reporter Assay for SRC Activity
-
Cell Culture and Transfection: Plate HeLa cells in 24-well plates. Co-transfect cells with a pG5-luc luciferase reporter plasmid and either a pBIND control vector or pBIND expression vectors for SRC-1, SRC-2, or SRC-3 using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for another 24 hours.
-
Luciferase Activity Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Express the results as fold activation relative to the vehicle-treated control.
Immunoblotting for KEAP1 Dimerization
-
Cell Culture and Treatment: Culture PC9 or other relevant cells to 70-80% confluency. Treat the cells with increasing doses of this compound or a vehicle control for a short period (e.g., 1 hour).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for KEAP1 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The monomeric KEAP1 will appear at its expected molecular weight, while the this compound-induced dimer will appear at approximately double the molecular weight.
V. Conclusion
The validation of this compound's bioactivity reveals a dual mechanism of action. While initially characterized as a potent stimulator of SRCs, leading to cancer cell death through induced cellular stress, more recent evidence strongly points to its role as a covalent inhibitor of KEAP1. This dual activity, or potentially context-dependent primary mechanism, makes this compound a fascinating tool for chemical biology and a promising lead for further therapeutic development. Researchers investigating this compound should consider both potential pathways in their experimental designs to fully elucidate its biological effects in different cellular contexts. This comparative guide provides the foundational data and methodologies to facilitate such investigations.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. WO2016109470A1 - Small molecule stimulators of steroid receptor coactivator proteins and their use in the treatment of cancer - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MCB-613 and Other SRC Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Src family of non-receptor tyrosine kinases (SFKs) plays a pivotal role in various cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of SRC signaling is a common feature in many human cancers, making it an attractive target for therapeutic intervention. While several SRC inhibitors, such as dasatinib, bosutinib, and saracatinib, have been developed and clinically evaluated, a novel compound, MCB-613, has emerged with a unique mechanism of action. This guide provides an objective comparison of this compound with established SRC inhibitors, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct properties and potential applications in cancer therapy.
Mechanism of Action: A Paradigm Shift with this compound
Traditional SRC inhibitors, including dasatinib, bosutinib, and saracatinib, function as ATP-competitive inhibitors, blocking the kinase activity of SRC and other tyrosine kinases. This inhibition leads to the downregulation of downstream signaling pathways crucial for cancer cell growth and survival.
In contrast, this compound represents a paradigm shift in targeting SRC. It acts as a potent steroid receptor coactivator (SRC) stimulator . Instead of inhibiting SRC, this compound hyper-activates it, leading to excessive cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS). This overstimulation of the SRC oncogenic program overwhelms the cancer cells' coping mechanisms, ultimately triggering a unique form of cell death.
More recent studies have identified an additional and potentially primary target of this compound: Kelch-like ECH-associated protein 1 (KEAP1) . This compound has been shown to bind covalently to KEAP1, a key regulator of the cellular antioxidant response. This interaction disrupts the normal function of KEAP1, leading to the accumulation of its substrate, NRF2, and subsequent cellular stress. This dual mechanism of action, targeting both SRC and KEAP1, positions this compound as a unique investigational agent.
Below is a diagram illustrating the distinct mechanisms of action.
A Comparative Analysis of MCB-613 and Other KEAP1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the novel KEAP1 inhibitor MCB-613 and other established KEAP1 inhibitors. This document summarizes their mechanisms of action, available performance data, and detailed experimental protocols to support further research and development in this therapeutic area.
Introduction to KEAP1-NRF2 Pathway and its Inhibition
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under homeostatic conditions, KEAP1, a substrate adaptor protein for the Cullin-3-based E3 ubiquitin ligase complex, targets NRF2 for ubiquitination and subsequent proteasomal degradation.[1] This process maintains low intracellular levels of NRF2. In response to oxidative stress, reactive cysteines within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This allows NRF2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes.
Therapeutic intervention targeting this pathway primarily focuses on inhibiting KEAP1, thereby promoting NRF2 activation. KEAP1 inhibitors can be broadly categorized into two main classes:
-
Covalent (Electrophilic) Inhibitors: These compounds typically contain an electrophilic moiety that forms a covalent bond with reactive cysteine residues on KEAP1, mimicking the natural response to oxidative stress. Examples include bardoxolone methyl and dimethyl fumarate (DMF).[2][3][4][5][6]
-
Non-covalent Inhibitors: These molecules disrupt the KEAP1-NRF2 protein-protein interaction (PPI) by binding to the Kelch domain of KEAP1, the primary binding site for NRF2.
This guide focuses on a comparative analysis of this compound, a novel covalent KEAP1 inhibitor, with other well-characterized KEAP1 inhibitors.
This compound: A Novel Covalent Inhibitor of KEAP1
Initially identified as a steroid receptor coactivator (SRC) stimulator, recent research has unequivocally identified KEAP1 as the molecular target of this compound.[7] this compound represents a unique class of covalent KEAP1 inhibitors with a distinct mechanism of action.
Mechanism of Action of this compound
This compound functions as a covalent inhibitor of KEAP1, but its mechanism extends beyond the simple modification of a single cysteine residue. Key features of its action include:
-
Covalent Dimerization of KEAP1: A single molecule of this compound possesses two distinct Michael acceptor sites, enabling it to act as a molecular bridge, covalently tethering two KEAP1 monomers together.[7] This induced dimerization is a novel mechanism among known KEAP1 inhibitors.
-
NRF2 Stabilization and Activation: The covalent dimerization of KEAP1 by this compound prevents it from targeting NRF2 for degradation. This leads to the stabilization and accumulation of NRF2, followed by its nuclear translocation and the activation of its downstream transcriptional program.[7]
-
Potential NRF2-Independent Effects: Intriguingly, studies in certain cancer cell lines suggest that the cytotoxic effects of this compound may be independent of NRF2 activation.[7] This raises the possibility that the accumulation of other, yet-to-be-identified, KEAP1 substrates may contribute to its biological activity.
Comparative Analysis: this compound vs. Other KEAP1 Inhibitors
A direct head-to-head quantitative comparison of this compound with other KEAP1 inhibitors is not yet extensively available in the public domain. However, a qualitative comparison based on their mechanisms of action and reported characteristics can be made.
| Feature | This compound | Bardoxolone Methyl | Dimethyl Fumarate (DMF) | Non-covalent PPI Inhibitors |
| Mechanism of Action | Covalent; induces KEAP1 dimerization.[7] | Covalent; modifies reactive cysteine residues.[2][5] | Covalent; modifies reactive cysteine residues.[3][6] | Non-covalent; disrupts KEAP1-NRF2 protein-protein interaction.[1] |
| Target Engagement | Covalent modification leading to a stable KEAP1 dimer.[7] | Covalent modification of KEAP1 cysteines.[2] | Covalent modification of KEAP1 cysteines.[3] | Reversible binding to the Kelch domain of KEAP1.[1] |
| Reported Potency | Specific IC50/EC50 values for KEAP1 inhibition or NRF2 activation are not yet publicly available. | Potent NRF2 activator.[5][8] | Clinically approved NRF2 activator.[4] | Varies depending on the specific compound. |
| Selectivity | The selectivity profile against other cellular proteins is not yet fully characterized. | Known to have off-target effects.[1] | Known to have off-target effects.[1] | Generally designed for higher selectivity to the KEAP1 Kelch domain.[1] |
| Potential Advantages | Novel mechanism of action (dimerization) may offer a different therapeutic window. The potential for NRF2-independent effects could be exploited in certain diseases.[7] | Well-characterized NRF2 activator with extensive preclinical and clinical data.[8] | Clinically validated therapeutic.[4] | Potentially improved safety profile due to higher selectivity and non-covalent nature.[1] |
| In Vivo Data | Well-tolerated in preclinical models of cardiac and nervous ischemia.[7][9][10][11] | Investigated in numerous clinical trials for various indications.[8] | Approved for the treatment of multiple sclerosis and psoriasis.[4] | Preclinical data available for some compounds. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of this compound and other KEAP1 inhibitors.
KEAP1-NRF2 Protein-Protein Interaction (PPI) Assay (Fluorescence Polarization)
This assay is used to quantify the ability of a compound to disrupt the interaction between KEAP1 and NRF2.
-
Principle: A fluorescently labeled peptide derived from the NRF2 binding motif is incubated with the KEAP1 Kelch domain. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. A compound that inhibits the interaction will cause the release of the fluorescent peptide, leading to faster tumbling and a decrease in the polarization signal.
-
Materials:
-
Purified recombinant KEAP1 Kelch domain protein.
-
Fluorescently labeled NRF2 peptide (e.g., with fluorescein).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Test compounds.
-
384-well black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the microplate, add the KEAP1 Kelch domain and the fluorescently labeled NRF2 peptide to each well.
-
Add the test compound dilutions to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using the plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal.
-
NRF2 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of NRF2 from the cytoplasm to the nucleus upon treatment with an inhibitor.
-
Principle: Cells are treated with the test compound, fixed, and then stained with an antibody specific for NRF2. A fluorescently labeled secondary antibody is used for detection. The localization of NRF2 is then observed using a fluorescence microscope.
-
Materials:
-
Cell line of interest (e.g., HEK293T, A549).
-
Cell culture medium and supplements.
-
Glass-bottom culture dishes or coverslips.
-
Test compound.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Primary antibody against NRF2.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
-
-
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat the cells with the test compound or vehicle control for the desired time.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary anti-NRF2 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of NRF2 translocation.
-
KEAP1 Dimerization Assay (Western Blot)
This assay is specifically designed to detect the covalent dimerization of KEAP1 induced by this compound.[7]
-
Principle: Cells are treated with this compound, and the cell lysates are subjected to non-reducing SDS-PAGE. The covalent dimer of KEAP1, being twice the molecular weight of the monomer, will appear as a distinct higher molecular weight band on the western blot.
-
Materials:
-
Cell line of interest.
-
This compound.
-
Lysis buffer without reducing agents (e.g., DTT or β-mercaptoethanol).
-
Protein concentration assay kit.
-
SDS-PAGE gels and running buffer.
-
Western blot transfer apparatus and membranes.
-
Blocking buffer.
-
Primary antibody against KEAP1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with increasing concentrations of this compound or for different time points.
-
Lyse the cells in a non-reducing lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by non-reducing SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with the primary anti-KEAP1 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the relative intensity of the monomeric and dimeric KEAP1 bands.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms the direct binding of an inhibitor to its target protein within a cellular context.[12][13][14][15]
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Materials:
-
Cell line of interest.
-
Test compound.
-
PBS.
-
PCR tubes or 96-well plates.
-
Thermal cycler or heating block.
-
Lysis buffer with protease inhibitors.
-
Centrifuge.
-
Method for protein quantification (e.g., Western blot, ELISA).
-
-
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples at a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using Western blot or another suitable method.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves for the treated and untreated samples. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The KEAP1-NRF2 signaling pathway and points of intervention by inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Bardoxolone methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endocrine.org [endocrine.org]
- 10. academic.oup.com [academic.oup.com]
- 11. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Target engagement assay [bio-protocol.org]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of MCB-613: A Comparative Guide to its On- and Off-Target Effects In Vitro
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comparative analysis of the characterized in vitro effects of MCB-613, a small molecule initially identified as a steroid receptor coactivator (SRC) stimulator, and more recently defined as a covalent inhibitor of the Kelch-like ECH associated protein 1 (KEAP1). We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the associated signaling pathways to objectively compare its multifaceted mechanisms of action.
This compound has demonstrated complex biological activity, engaging at least two distinct signaling pathways through direct interaction with different protein targets. Originally characterized as a potent "stimulator" of the p160 steroid receptor coactivator (SRC) family, its activity was associated with the induction of massive endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), leading to cancer cell death.[1][2][3] However, subsequent unbiased proteomic and functional genomic screens identified KEAP1 as a direct, covalent target of this compound.[4][5][6] This interaction is central to its efficacy in drug-resistant non-small cell lung cancer (NSCLC).[4][7]
This guide will dissect these two primary mechanisms, treating one as the "target" and the other as the "off-target" for comparative purposes, while acknowledging that the therapeutic relevance of each may be context-dependent.
Comparative Analysis of this compound's Molecular Targets
The following tables summarize quantitative data from in vitro studies, comparing the effects of this compound on the KEAP1 and SRC signaling pathways.
Table 1: Effect of this compound on KEAP1
| Parameter | Cell Line | Assay | This compound Concentration | Observed Effect | Citation |
| KEAP1 Dimerization | PC9, WZR12 | Western Blot | Dose-dependent | Appearance of a band at ~2x the molecular weight of monomeric KEAP1. | [4] |
| KEAP1 Protein Levels | PC9, WZR12 | Western Blot | Dose-dependent | Dose-dependent decrease in detectable monomeric KEAP1 levels. | [4] |
| NRF2 Accumulation | 293FT cells | Immunoblot | Not specified | Promotes NRF2 accumulation. | [4] |
| Cell Sensitivity | Drug-resistant NSCLC cells | CRISPR/Cas9 Screen | Not specified | KEAP1 knockout confers resistance to this compound. | [4] |
Table 2: Effect of this compound on Steroid Receptor Coactivators (SRCs)
| Parameter | Cell Line | Assay | This compound Concentration | Observed Effect | Citation |
| SRC Transcriptional Activity | HeLa | Luciferase Assay | 0.1 µM - 10 µM | Potent, dose-dependent activation of SRC-1, SRC-2, and SRC-3. | [1] |
| SRC-3 Interaction with Coactivators | HeLa | Co-IP | Dose-dependent | Robustly increased interaction with CBP and CARM1. | [1][3] |
| ROS Generation | HeLa | CM-H2DCFDA Staining | Not specified | Marked induction of intracellular ROS. | [1] |
| Cytotoxicity (Cell Viability) | PC-3, MCF-7, HepG2, H1299 | Viability Assay | 48 hours | Efficiently killed a variety of human cancer cell lines. | [1][3] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments used to characterize this compound's effects are provided below.
CRISPR/Cas9 Loss-of-Function Screen for Target Identification
This protocol is used to identify genes that are essential for a compound's activity. In the case of this compound, it was used to nominate KEAP1 as its molecular target.[4]
Objective: To identify genes whose knockout confers resistance to this compound.
Methodology:
-
Library Preparation: A pooled lentiviral single-guide RNA (sgRNA) library targeting a specific set of genes (e.g., the human kinome or a custom library based on preliminary data) is amplified.
-
Lentivirus Production: The sgRNA library is packaged into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids (e.g., pMD2.G and psPAX2).
-
Cell Transduction: The target cancer cell line (e.g., EGFR inhibitor-resistant NSCLC cells) stably expressing Cas9 nuclease is transduced with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure most cells receive a single sgRNA.
-
Antibiotic Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Compound Treatment: The cell population is split into two groups. One group is treated with a vehicle control (e.g., DMSO), and the other is treated with a lethal dose of this compound.
-
Genomic DNA Extraction: After a period of selection (where sensitive cells die and resistant cells survive), genomic DNA is extracted from both the control and this compound-treated surviving cell populations.
-
sgRNA Sequencing: The sgRNA sequences integrated into the genome are amplified by PCR and sequenced using next-generation sequencing (NGS).
-
Data Analysis: The frequency of each sgRNA in the this compound-treated sample is compared to the control sample. sgRNAs that are significantly enriched in the treated population correspond to genes whose knockout confers resistance, identifying them as potential drug targets or essential pathway components.
Western Blot for Covalent Dimerization of KEAP1
This protocol is used to visualize the covalent dimerization of KEAP1 induced by this compound.[4]
Objective: To detect a shift in the molecular weight of KEAP1 consistent with dimerization.
Methodology:
-
Cell Lysis: Cells treated with varying doses of this compound and a vehicle control are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
Sample Preparation: Lysates are mixed with SDS-PAGE sample buffer. For analyzing covalent dimerization, a non-reducing sample buffer (without β-mercaptoethanol or DTT) is used. Samples are heated at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for KEAP1 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is detected using an imaging system. The appearance of a band at approximately double the molecular weight of monomeric KEAP1 indicates dimerization.
Luciferase Reporter Assay for SRC Transcriptional Activity
This assay quantifies the ability of this compound to stimulate the transcriptional activity of SRCs.[1]
Objective: To measure the change in reporter gene expression driven by SRC activity.
Methodology:
-
Cell Transfection: HeLa cells are co-transfected with two plasmids: a reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for a transcription factor that is activated by SRCs (e.g., pG5-luc), and an expression vector for a specific SRC (e.g., pBIND-SRC-3). A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment: 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Cell Lysis: After a 24-hour incubation period, the cells are washed with PBS and lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The cell lysate is transferred to a luminometer plate. Luciferase assay reagent containing the substrate (luciferin) is added, and the firefly luciferase activity is measured as light output.
-
Normalization: If a control reporter was used, a second reagent is added to measure its activity (e.g., Renilla luciferase).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold change in activity for this compound-treated cells is calculated relative to the vehicle-treated control.
Visualizing the Mechanisms of Action
The following diagrams illustrate the experimental workflows and signaling pathways associated with this compound's action on its molecular targets.
CRISPR screen workflow to identify this compound's target.
This compound covalently modifies KEAP1, preventing NRF2 degradation.
This compound hyper-activates SRCs, inducing ROS and ER stress.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 5. bitesizebio.com [bitesizebio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. goldbio.com [goldbio.com]
MCB-613: A Novel Steroid Receptor Coactivator Stimulator Demonstrates Potent Anti-Cancer Efficacy
A paradigm-shifting approach in cancer therapeutics, the small molecule MCB-613, has shown significant efficacy in preclinical studies against a range of cancer cell lines, including prostate, breast, liver, and non-small cell lung cancer. By uniquely functioning as a steroid receptor coactivator (SRC) stimulator, this compound induces overwhelming cellular stress, leading to cancer cell death. This guide provides a comparative analysis of this compound's efficacy against standard-of-care chemotherapy agents, supported by available experimental data.
This compound represents a novel strategy in oncology by hyper-activating oncogenic pathways to a lethal level for cancer cells. This contrasts with the conventional approach of inhibiting such pathways. The molecule has been shown to be a potent stimulator of the p160 steroid receptor coactivators (SRCs), which are crucial in the development and progression of various cancers. Furthermore, in the context of drug-resistant non-small cell lung cancer (NSCLC), this compound has been identified as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1), highlighting its multifaceted anti-cancer activity.
In Vitro Efficacy: A Comparative Overview
Preclinical studies have demonstrated the cytotoxic effects of this compound across multiple cancer cell lines. While direct head-to-head comparative studies with standard chemotherapy agents are limited, the available data allows for an initial assessment of its potency. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for this compound and various standard chemotherapies in different cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Cancer Type | Cell Line | This compound IC50 (µM) | Standard Chemotherapy Agent | Standard Agent IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | Data not explicitly quantified in available abstracts | Doxorubicin | ~0.08 - 8.3 | [1][2][3][4] |
| Prostate Cancer | PC-3 | Data not explicitly quantified in available abstracts | Docetaxel | ~0.0019 - 0.0024 | [5][6] |
| Liver Cancer | HepG2 | Data not explicitly quantified in available abstracts | Gemcitabine | ~3.2 | [7] |
| Non-Small Cell Lung Cancer | H1299 | Data not explicitly quantified in available abstracts | Cisplatin | ~2.2 - 3.8 | [8][9][10] |
Note: The IC50 values for this compound were not explicitly stated in the reviewed literature abstracts. The provided IC50 values for standard chemotherapy agents are sourced from multiple studies and represent a range, reflecting the variability in experimental protocols.
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies using animal models provide crucial insights into the therapeutic potential of anti-cancer agents. This compound has been evaluated in a breast cancer xenograft model, demonstrating its ability to significantly impede tumor growth.
| Treatment Group | Cancer Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| This compound | MCF-7 Breast Cancer Xenograft | 20 mg/kg, intraperitoneal, 3 times/week for 7 weeks | Stalled tumor growth (control group tumors tripled in volume) | [11] |
| Docetaxel | DU-145 Prostate Cancer Xenograft | 10 mg/kg/week, intravenous, for 3 weeks | 32.6% tumor regression | [12] |
| Doxorubicin (nanoparticle formulation) | E0117 Breast Cancer Xenograft | Not specified | 40% greater inhibition than free doxorubicin | [13] |
| Gemcitabine | Pancreatic Cancer Patient-Derived Xenograft | Not specified | Strong inhibition of tumor growth | [14] |
| Cisplatin (with Motesanib) | Non-Small Cell Lung Cancer Xenograft | Not specified | Significantly inhibited tumor growth compared to single agents | [15] |
These in vivo results, while not from direct comparative trials, suggest that this compound's efficacy in inhibiting tumor growth is substantial and warrants further investigation in head-to-head studies against current standard-of-care chemotherapies.
Mechanism of Action: A Dual Approach
This compound's primary mechanism of action involves the hyper-stimulation of steroid receptor coactivators (SRCs). This over-activation leads to an intolerable level of cellular stress, characterized by the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, ultimately triggering cancer cell death.[11]
In the specific case of EGFR inhibitor-resistant NSCLC, this compound acts as a covalent inhibitor of KEAP1. This action is significant as it presents a therapeutic strategy for cancers that have developed resistance to targeted therapies.
Experimental Protocols
The following are summaries of the experimental methodologies used in the preclinical evaluation of this compound.
In Vitro Cell Viability Assay
The cytotoxic effects of this compound on cancer cell lines were determined using a colorimetric MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 5. Docetaxel/cabazitaxel and fatty acid binding protein 5 inhibitors produce synergistic inhibition of prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the ABCB1-amplicon in docetaxel and cabazitaxel resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor activity of motesanib alone and in combination with cisplatin or docetaxel in multiple human non-small-cell lung cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the cardioprotective effects of MCB-613 in different models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel cardioprotective agent MCB-613 with other therapeutic alternatives for mitigating cardiac damage following myocardial infarction (MI). The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies.
Introduction to this compound
This compound is a small molecule stimulator of steroid receptor coactivators (SRCs), particularly SRC-3.[1][2] In the context of cardiac injury, this compound has demonstrated significant therapeutic potential by attenuating adverse cardiac remodeling after a myocardial infarction.[3][4] Administered within hours of an ischemic event in preclinical models, this compound has been shown to decrease infarct size, reduce apoptosis and fibrosis, and preserve cardiac function.[3][4][5] Its mechanism of action involves the modulation of inflammatory responses and the promotion of a more effective tissue repair process.[1]
Performance Comparison: this compound vs. Alternative Cardioprotective Agents
This section compares the efficacy of this compound with other notable cardioprotective agents that have been investigated for the treatment of myocardial infarction. The data is compiled from various studies and presented for comparative analysis. It is important to note that the experimental models and conditions may vary between studies.
In Vivo Efficacy in Animal Models of Myocardial Infarction
| Agent | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| This compound | Mouse (LAD Ligation) | Ejection Fraction (EF): Maintained above 43% at 80 days post-MI vs. continued decline in control. Fibrosis: Significantly less fibrosis at 6 weeks post-MI (e.g., 16% vs. 36% in one heart section). | A 20 mg/kg dose administered 2 hours post-MI showed significant improvement. | Mullany et al., PNAS, 2020[3] |
| Cyclosporine | Rat (Ischemia/Reperfusion) | Infarct Size: Reduced to 30.3% of the left ventricle vs. 48.8% in the vehicle group. Caspase-3 Activity: Decreased in the myocardium. | A 10 mg/kg dose given 10 minutes before ischemia. | Xie et al., Acta Anaesthesiol Scand, 2007[6] |
| Adenosine | Mouse (Ischemia/Reperfusion) | Infarct Size: Significantly reduced with early administration (25.7% vs. 46.5% in control). Ejection Fraction: Improved with adenosine treatment. | Administration 5 minutes before reperfusion was effective. | Jordan et al., Am J Physiol Heart Circ Physiol, 1997[7] |
| Atorvastatin | Rat (MI Model) | Cardiac Function: Significantly improved LVEF and LVFS at 4 weeks post-MI. Fibrosis: Significantly reduced myocardial fibrosis. | A daily dose of 10 mg/kg improved cardiac remodeling. | Li et al., Mol Med Rep, 2017[8] |
Clinical Trial Data (for alternative agents)
| Agent | Study Population | Key Efficacy Endpoints | Quantitative Results | Reference |
| Cyclosporine | Patients with acute ST-elevation MI | Infarct Size (MRI): Reduced infarct size at 6 months (29 g vs. 38 g in control). LV End-Systolic Volume: Significantly reduced at 5 days and 6 months. | A single 2.5 mg/kg intravenous bolus before PCI. | Mewton et al., J Am Coll Cardiol, 2010[9] |
| Adenosine | Patients with acute ST-elevation MI | Infarct Size: 33% relative reduction in infarct size in the AMISTAD trial. Left Ventricular Function: Trend towards improved recovery. | Intravenous infusion at the time of reperfusion therapy. | Ross et al., Circulation, 2001[10] |
| Atorvastatin | Patients with ST-elevation MI | Inflammatory Markers: Reduced C-reactive protein (CRP) by up to 63.4% with 40 mg/day. Cardiac Function: No significant difference in short-term ventricular recovery in some studies. | Doses of 20-40 mg/day administered post-MI. | Ganjali et al., Drug Des Devel Ther, 2017[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vivo Myocardial Infarction Model (Mouse) for this compound Evaluation
-
Animal Model: Adult male C57BL/6J mice.
-
Surgical Procedure:
-
Anesthetize the mouse with isoflurane.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the immediate appearance of a pale ventricular wall.
-
Close the chest cavity and allow the animal to recover.
-
-
Drug Administration:
-
This compound (20 mg/kg) or vehicle control is administered via intraperitoneal injection 2 hours after the MI procedure.[3]
-
-
Functional Assessment:
-
Echocardiography is performed at baseline and various time points post-MI (e.g., 24 hours, 14 days, 80 days) to measure ejection fraction and fractional shortening.[3]
-
-
Histological Analysis:
In Vitro Hypoxia/Reoxygenation Model (H9c2 Cardiomyocytes)
-
Cell Culture:
-
H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
-
Hypoxia Induction:
-
Reoxygenation:
-
Following the hypoxic period, the medium is replaced with normal growth medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) to simulate reperfusion.[12]
-
-
Drug Treatment:
-
The test compound (e.g., this compound or alternatives) is added to the culture medium at various concentrations before, during, or after the hypoxic period to assess its protective effects.
-
-
Assessment of Cell Viability and Apoptosis:
-
Cell viability is commonly measured using assays such as MTT or LDH release.
-
Apoptosis can be quantified by flow cytometry using Annexin V/Propidium Iodide staining or by measuring caspase activity.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound signaling pathway in cardioprotection.
Caption: Workflow for in vivo MI model and drug testing.
Conclusion
This compound represents a promising novel therapeutic agent for the prevention of heart failure following a myocardial infarction. Its unique mechanism of stimulating SRCs to modulate tissue repair and inflammation sets it apart from many existing cardioprotective strategies.[1][3] While direct comparative studies are limited, the preclinical data for this compound are robust and suggest a significant potential for clinical translation. Further research, including well-controlled comparative efficacy studies and eventual clinical trials, will be essential to fully elucidate the therapeutic value of this compound in the management of acute myocardial infarction.
References
- 1. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporin variably and inconsistently reduces infarct size in experimental models of reperfused myocardial infarction: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine Myocardial Protection: Preliminary Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardioprotective effects of cyclosporine A in an in vivo model of myocardial ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Adenosine in Acute Myocardial Infarction-Associated Reperfusion Injury: Does it Still Have a Role? [frontiersin.org]
- 8. Effects of atorvastatin on p38 phosphorylation and cardiac remodeling after myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cyclosporine on left ventricular remodeling after reperfused myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accumulation of endogenous adenosine improves cardiomyocyte metabolism via epigenetic reprogramming in an ischemia-reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-dependent effects of atorvastatin on myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. H2 protects H9c2 cells from hypoxia/reoxygenation injury by inhibiting the Wnt/CX3CR1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MCB-613 and Other Inducers of Oxidative Stress for Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the performance and mechanisms of various oxidative stress inducers, with a focus on the novel agent MCB-613.
In the landscape of cellular stress biology and cancer therapeutics, the induction of oxidative stress is a pivotal mechanism of action for many research compounds and clinical drugs. This guide provides a comparative analysis of this compound, a novel small molecule stimulator of steroid receptor coactivators (SRCs), against established inducers of oxidative stress: menadione, paraquat, hydrogen peroxide (H₂O₂), and etoposide. This comparison aims to equip researchers with the necessary data to select the appropriate tool for their experimental needs.
Mechanisms of Action: A Diverse Approach to ROS Induction
The selected compounds induce oxidative stress through distinct molecular pathways, offering a range of options for targeting specific cellular processes.
This compound exhibits a unique dual mechanism. Primarily, it acts as a potent pan-stimulator of the p160 steroid receptor coactivator (SRC) family (SRC-1, SRC-2, and SRC-3).[1] This hyper-activation of SRCs leads to a cascade of events including increased interaction with other coactivators, profound endoplasmic reticulum (ER) stress, and a subsequent marked increase in reactive oxygen species (ROS) generation.[1] This SRC-dependent ROS production is a key contributor to its cytotoxic effects in cancer cells.[1] More recently, this compound has been shown to directly and covalently bind to Kelch-like ECH-associated protein 1 (KEAP1), a key regulator of the antioxidant response.[2] This inhibition of KEAP1 leads to the stabilization and activation of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of antioxidant gene expression.[2]
Menadione , a synthetic naphthoquinone, is a classic redox cycling agent.[3] Inside the cell, it undergoes one-electron reduction by various flavoenzymes, such as NADPH-cytochrome P450 reductase, to form a semiquinone radical. This radical then rapidly auto-oxidizes in the presence of molecular oxygen, generating superoxide anions (O₂⁻) and regenerating the parent menadione molecule, thus creating a futile redox cycle that continuously produces ROS.[3]
Paraquat , a widely used herbicide, also induces oxidative stress through redox cycling, primarily within the mitochondria.[4][5] It accepts an electron from complex I of the electron transport chain to form a radical cation. This radical then reacts with molecular oxygen to produce superoxide, perpetuating a cycle of ROS generation that leads to mitochondrial dysfunction and cellular damage.[6]
Hydrogen Peroxide (H₂O₂) is a non-radical ROS that can be exogenously applied to cells to induce oxidative stress.[7] It can readily diffuse across cell membranes and participate in Fenton reactions with transition metals like iron (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH), which are potent oxidants of lipids, proteins, and DNA.[7]
Etoposide is a topoisomerase II inhibitor used in cancer chemotherapy.[8] While its primary mechanism is the induction of DNA double-strand breaks, etoposide treatment also leads to the generation of intracellular ROS, which contributes to its cytotoxic effects.[8]
Comparative Performance: Cytotoxicity and ROS Induction
| Compound | Cell Line | IC50 (Cytotoxicity) | Incubation Time | Reference |
| This compound | HeLa (SRC-3 WT) | Viability less affected in SRC-3 KO cells | 24 hours | [9] |
| Menadione | HeLa | EC50 ≈ 3.7 µM | Not Specified | [1] |
| H₂O₂ | HeLa | ~75 µM | 24 hours | [7] |
| Etoposide | HeLa | 167.3 µM | 24 hours | [9] |
| Etoposide | HeLa | 52.7 µM | 48 hours | [9] |
Note: IC50 values can vary significantly between studies due to different experimental protocols.
| Compound | Cell Line | Observed ROS Induction | Concentration | Time | Reference |
| This compound | HeLa | Significant increase in ROS, dependent on SRCs | Not specified | Not specified | [10] |
| Menadione | HeLa | Dose-dependent increase in apoptosis | 10, 25, and 50 µM | 18 hours | [11] |
| Paraquat | NT2 | Dose-dependent increase in ROS | Various | 24 and 40 hours | [12] |
| H₂O₂ | HeLa | Dose-dependent increase in ROS | Various | 24 hours | [13] |
| Etoposide | HeLa | Increased ROS production | Not specified | 16 hours | [14] |
Signaling Pathways and Experimental Workflows
The intricate signaling cascades initiated by these oxidative stress inducers are visualized below, along with a typical experimental workflow for their evaluation.
Detailed Experimental Protocols
ROS Production Assay (DCFDA/CM-H2DCFDA)
This protocol is a general guideline for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or its chloromethyl derivative (CM-H2DCFDA).
-
Materials:
-
Cells of interest (e.g., HeLa)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
DCFDA or CM-H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
Oxidative stress inducers (this compound, menadione, etc.)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFDA or CM-H2DCFDA (e.g., 5-20 µM in serum-free medium or PBS).
-
Add the probe working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells once with PBS to remove excess probe.
-
Add fresh culture medium containing the desired concentrations of the oxidative stress inducer.
-
Measure the fluorescence intensity at various time points using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
Cytotoxicity Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
Culture medium
-
Oxidative stress inducers
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the oxidative stress inducers for the desired duration (e.g., 24 or 48 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
KEAP1-NRF2 Pathway Activation Assay (ARE-Luciferase Reporter Assay)
This assay measures the transcriptional activity of NRF2 by using a luciferase reporter construct driven by the Antioxidant Response Element (ARE).
-
Materials:
-
Cells of interest
-
ARE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Oxidative stress inducers
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect cells with the ARE-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, re-seed the transfected cells into a 96-well white, clear-bottom plate and allow them to attach.
-
Treat the cells with various concentrations of the oxidative stress inducers for 12-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity indicates activation of the NRF2 pathway.
-
Conclusion
This compound emerges as a multifaceted inducer of oxidative stress with a unique mechanism of action involving both SRC hyper-activation and direct KEAP1 inhibition. Its potency, particularly in cancer cells that overexpress SRCs, makes it a valuable tool for cancer research and a promising lead for therapeutic development. The other inducers—menadione, paraquat, H₂O₂, and etoposide—remain relevant and useful tools, each with well-characterized mechanisms that allow for the targeted investigation of specific aspects of oxidative stress signaling. The choice of inducer will ultimately depend on the specific research question, the cellular context, and the desired experimental outcome. This guide provides a foundational framework to aid in this selection process, emphasizing the importance of considering both the mechanism of ROS induction and the quantitative effects on cell viability.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 21 Paraquat-induced production of reactive oxygen species in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondria Are a Major Source of Paraquat-induced Reactive Oxygen Species Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-targeted paraquat and metformin mediate ROS production to induce multiple pathways of retrograde signaling: A dose-dependent phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-apoptotic effect of caspase inhibitors on H₂O₂-treated HeLa cells through early suppression of its oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
Unraveling the Dichotomous Mechanisms of MCB-613: A Comparative Analysis in Diverse Cancer Landscapes
For Immediate Release
A comprehensive analysis of the small molecule MCB-613 reveals a fascinating duality in its mechanism of action, positioning it as a promising therapeutic candidate in distinct cancer types through disparate molecular pathways. This guide provides a comparative overview of this compound's efficacy, supported by experimental data, and contrasts its mechanisms against alternative therapeutic strategies.
Abstract
This compound has emerged as a molecule of significant interest in oncology, demonstrating potent anti-cancer activity. Intriguingly, its mechanism of action diverges based on the cellular context. In drug-resistant, EGFR-mutant non-small cell lung cancer (NSCLC), this compound functions as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1), inducing a collateral sensitivity.[1][2][3][4] Conversely, in other malignancies, including breast, prostate, and lung cancer, this compound acts as a potent stimulator of steroid receptor coactivators (SRCs), leading to oncogene overstimulation, induction of the unfolded protein response, and ultimately, cancer cell death.[5][6][7][8] This guide delves into the cross-validation of these mechanisms, presenting a comparative analysis of this compound's performance and the experimental protocols used for its validation.
Comparative Performance of this compound
The efficacy of this compound has been demonstrated in various cancer cell lines and preclinical models. The following table summarizes key quantitative data on its performance.
| Cancer Type | Cell Lines | Key Findings | Reference |
| EGFR-Mutant NSCLC (Drug-Resistant) | PC9, HCC827, MGH134 | Increased sensitivity to this compound in cells resistant to EGFR inhibitors (gefitinib, osimertinib). The combination of an EGFR inhibitor and this compound completely eradicated a heterogeneous population of drug-naïve and drug-resistant cells.[1] | [1] |
| Breast Cancer | MCF-7 | This compound efficiently kills MCF-7 cells. In a mouse xenograft model, this compound (20 mg/kg) inhibited tumor growth over 7 weeks.[5] | [5][6] |
| Prostate Cancer | PC-3 | This compound is cytotoxic to PC-3 cells.[5] | [5] |
| Lung Cancer | H1299 | This compound efficiently kills H1299 cells.[5] | [5] |
| Liver Cancer | HepG2 | This compound is cytotoxic to HepG2 cells.[5] | [5] |
Signaling Pathway Diagrams
The distinct mechanisms of this compound are depicted in the following signaling pathway diagrams.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and cross-validation of this compound's mechanisms.
KEAP1 Target Identification and Validation
A multi-pronged approach was utilized to identify KEAP1 as the target of this compound in EGFR inhibitor-resistant NSCLC.[1]
1. Affinity Purification and Mass Spectrometry:
-
Objective: To identify protein interactors of this compound.
-
Method: A "click chemistry" approach using an azide-alkyne cycloaddition (CuAAC) was employed with a structural analog of this compound. Drug-resistant WZR12 cells were treated with the probe, and interacting proteins were purified and identified by mass spectrometry.
2. CRISPR/Cas9 Loss-of-Function Screen:
-
Objective: To functionally validate the identified protein interactors.
-
Method: A targeted single-guide RNA (sgRNA) library was designed against the genes encoding the identified interactors. EGFR inhibitor-resistant NSCLC cells were transduced with the library and treated with this compound. The sgRNA representation was analyzed to identify genes whose loss confers resistance to this compound.
3. Immunoblotting for KEAP1 Dimerization:
-
Objective: To confirm the covalent bridging of KEAP1 monomers by this compound.
-
Method: Parental PC9 and drug-resistant WZR12 cells were treated with increasing doses of this compound. Cell lysates were subjected to SDS-PAGE and immunoblotted with an anti-KEAP1 antibody to detect both monomeric and dimeric forms of KEAP1.
SRC Stimulation and Downstream Effects
The validation of this compound as an SRC stimulator involved a series of in vitro assays.[5]
1. Luciferase Reporter Assays:
-
Objective: To measure the transcriptional activity of SRCs.
-
Method: HeLa cells were co-transfected with a luciferase reporter plasmid (pG5-luc) and expression vectors for SRC-1, SRC-2, or SRC-3 fused to a Gal4 DNA-binding domain. Cells were treated with this compound for 24 hours, and luciferase activity was measured as an indicator of SRC transcriptional activity.
2. Cell Viability Assays:
-
Objective: To assess the cytotoxic effects of this compound on cancer and normal cells.
-
Method: Various human cancer cell lines (MCF-7, PC-3, H1299, HepG2) and normal cells (mouse primary hepatocytes, mouse embryonic fibroblasts) were treated with increasing concentrations of this compound. Cell viability was determined using standard assays such as MTT or CellTiter-Glo.
3. In Vivo Xenograft Model:
-
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
-
Method: Athymic nude mice were injected with MCF-7 breast cancer cells into the mammary fat pads. Once tumors were established, mice were treated with intraperitoneal injections of this compound (20 mg/kg) three times a week for 7 weeks. Tumor volume was measured regularly to assess treatment efficacy.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for validating the mechanism of a novel anti-cancer compound like this compound.
Conclusion
The dual mechanisms of action of this compound underscore the complexity of cancer biology and the potential for developing targeted therapies that exploit specific vulnerabilities in different cancer subtypes. In EGFR inhibitor-resistant NSCLC, its ability to covalently inhibit KEAP1 presents a novel strategy to overcome drug resistance. In other cancers, its role as an SRC stimulator that induces excessive cellular stress offers a unique therapeutic approach. Further research is warranted to fully elucidate the factors that determine which pathway this compound activates in a given cancer and to explore its clinical potential in a broader range of malignancies.
References
- 1. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular Pathways: Targeting Steroid Receptor Coactivators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of MCB-613 with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MCB-613, a novel small molecule, has demonstrated significant potential in cancer therapy through distinct mechanisms of action, including the stimulation of steroid receptor coactivators (SRCs) and the covalent inhibition of Kelch-like ECH-associated protein 1 (KEAP1). This guide provides a comparative analysis of the synergistic effects of this compound with other therapeutic agents, supported by preclinical experimental data. The findings suggest that combination therapies involving this compound could be a promising strategy to overcome drug resistance and enhance treatment efficacy.
Dual Mechanisms of Action of this compound
This compound has been identified to function through two primary pathways:
-
SRC Stimulation: this compound acts as a potent stimulator of the p160 steroid receptor coactivators (SRC-1, SRC-2, and SRC-3). This hyper-activation of SRCs in cancer cells, which often overexpress these proteins, leads to excessive cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), ultimately resulting in cancer cell death.[1][2]
-
KEAP1 Inhibition: More recent research has identified KEAP1 as a direct molecular target of this compound.[3][4] this compound covalently inhibits KEAP1, a key component of the NRF2 signaling pathway. This inhibition is particularly effective in drug-resistant, EGFR-mutant non-small cell lung cancer (NSCLC), where it exploits a collateral sensitivity.[3][4]
These dual mechanisms provide a strong rationale for exploring this compound in combination with other anticancer drugs.
Synergistic Effect of this compound with Gefitinib in NSCLC
A significant synergistic effect has been observed between this compound and the EGFR tyrosine kinase inhibitor (TKI) gefitinib in overcoming drug resistance in NSCLC.
Experimental Data
In a study utilizing a heterogeneous population of drug-naïve and gefitinib-resistant PC9 NSCLC cells, the combination of this compound and gefitinib demonstrated a profound synergistic effect on cell viability. While either drug alone was insufficient to completely suppress the outgrowth of the mixed cell population, the combination treatment led to the complete eradication of the cancer cells.[3]
| Treatment Group | Cell Population | Outcome |
| Gefitinib alone | Heterogeneous (drug-naïve and resistant) PC9 cells | Incomplete suppression of cell outgrowth |
| This compound alone | Heterogeneous (drug-naïve and resistant) PC9 cells | Incomplete suppression of cell outgrowth |
| This compound + Gefitinib | Heterogeneous (drug-naïve and resistant) PC9 cells | Complete eradication of the cell population |
Experimental Protocol: Cell Viability Assay
The synergistic cell-killing effect was determined using a cell viability assay.
-
Cell Culture: A mixed population of drug-naïve and gefitinib-resistant PC9 cells were seeded in multi-well plates.
-
Drug Treatment: Cells were treated with gefitinib alone, this compound alone, or a combination of both drugs at predetermined concentrations.
-
Incubation: The treated cells were incubated for a period of 72 hours.
-
Viability Assessment: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay that measures metabolic activity.
-
Data Analysis: The percentage of viable cells in each treatment group was calculated relative to untreated control cells.
References
Independent Verification of MCB-613's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of the investigational compound MCB-613 with alternative therapeutic strategies. The information is supported by experimental data from preclinical studies to aid in the evaluation of its potential.
I. This compound in EGFR Inhibitor-Resistant Non-Small Cell Lung Cancer (NSCLC)
This compound has demonstrated significant activity in preclinical models of non-small cell lung cancer (NSCLC) that have developed resistance to epidermal growth factor receptor (EGFR) inhibitors. The primary mechanism of action in this context is the covalent inhibition of Kelch-like ECH-associated protein 1 (KEAP1). This inhibition leads to the accumulation of NRF2 and other KEAP1 substrates, inducing selective toxicity in drug-resistant cancer cells.
Comparative Efficacy Data
The following table summarizes the preclinical efficacy of this compound in an EGFR inhibitor-resistant NSCLC xenograft model and compares it with the clinical efficacy of osimertinib, a standard-of-care treatment for patients with EGFR T790M-positive NSCLC. It is important to note that this is an indirect comparison between preclinical data for this compound and clinical data for osimertinib.
| Compound | Model/Patient Population | Dosage | Metric | Result | Citation |
| This compound | SCID mice with drug-resistant GR4 (PC9 derivative) flank xenografts | Not specified | Tumor Growth | Selective suppression of drug-resistant tumors | [1] |
| Osimertinib | Patients with EGFR T790M-positive advanced NSCLC (AURA3 trial) | 80 mg once daily | Objective Response Rate (ORR) | 71% | [2] |
| Osimertinib | Patients with EGFR T790M-positive advanced NSCLC (AURA3 trial) | 80 mg once daily | Median Progression-Free Survival (PFS) | 10.1 months | [2][3] |
| Platinum-Pemetrexed Chemotherapy | Patients with EGFR T790M-positive advanced NSCLC (AURA3 trial) | Standard of care | Median Progression-Free Survival (PFS) | 4.4 months | [2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound in EGFR inhibitor-resistant NSCLC and a general experimental workflow for its evaluation.
Experimental Protocols
Cell Culture:
-
PC-9 and PC-9GR (Gefitinib-Resistant) cells: These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4] For maintaining resistance, the PC-9GR cells are cultured in the presence of gefitinib.
In Vivo Xenograft Model:
-
Animal Model: Severe combined immunodeficient (SCID) mice are used.
-
Cell Implantation: Drug-naive PC9 or drug-resistant GR4 cells are implanted subcutaneously into the flank of the mice.[1]
-
Treatment: Once tumors are established, mice are treated with this compound. The exact dosing and schedule from the primary study were not detailed in the provided search results.
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the anti-tumor effect of the compound.[1]
Cellular Thermal Shift Assay (CETSA):
-
Principle: This assay is used to verify the direct binding of a ligand (this compound) to its target protein (KEAP1) in a cellular context. Ligand binding stabilizes the protein, leading to a higher melting temperature.
-
Protocol Outline:
-
Treat cells (e.g., WZR12, a drug-resistant cell line) with this compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to separate aggregated (denatured) proteins from the soluble fraction.
-
Analyze the soluble fraction by Western blotting using an antibody against KEAP1.
-
A shift in the melting curve indicates direct binding of this compound to KEAP1.[1]
-
II. This compound in Cancers with Overexpressed Steroid Receptor Coactivators (SRCs)
In a distinct mechanism of action, this compound has been identified as a potent stimulator of the p160 steroid receptor coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[5] In cancer cells that overexpress and are dependent on SRCs for their growth and survival, hyper-stimulation by this compound leads to excessive cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), ultimately resulting in cancer cell-selective death.[2][5]
Comparative Efficacy Data
The table below presents preclinical data for this compound in a breast cancer xenograft model and compares it with clinical data for SRC inhibitors that have been evaluated in breast cancer. This is an indirect comparison between a preclinical stimulator and clinical inhibitors of the same target family.
| Compound | Model/Patient Population | Dosage | Metric | Result | Citation |
| This compound | Athymic nude mice with MCF-7 breast cancer xenografts | 20 mg/kg, i.p., 3 times/week for 7 weeks | Tumor Growth | Significant stalling of tumor growth | [5] |
| Dasatinib (SRC Inhibitor) | Pretreated metastatic breast cancer patients | Not specified | Objective Response Rate (ORR) | 23% (as part of a combination therapy) | [6] |
| Bosutinib (SRC Inhibitor) | Pretreated metastatic breast cancer patients | 400 mg daily | Partial Response (PR) | 6% | [1] |
Signaling Pathway
This diagram illustrates the proposed mechanism of this compound-induced hyper-activation of SRCs and subsequent cell death.
Experimental Protocols
MCF-7 Xenograft Model:
-
Animal Model: Athymic nude female mice are used.
-
Estrogen Supplementation: Since MCF-7 cells are estrogen-dependent for growth, an estradiol pellet is implanted subcutaneously prior to cell injection.[7][8]
-
Cell Implantation: 1 x 10^6 MCF-7 cells mixed with Matrigel are injected into the mammary fat pad.[5]
-
Treatment: The this compound treated group received intraperitoneal (i.p.) injections of the compound (20 mg/kg) three times a week for 7 weeks. The control group received a saline vehicle.[5]
-
Outcome Measures: Tumor volume and body weight are monitored throughout the study.[5]
Luciferase Reporter Assay for SRC Activity:
-
Principle: This assay measures the transcriptional activity of SRCs. A reporter plasmid containing a luciferase gene under the control of an SRC-responsive promoter is co-transfected with an SRC expression vector into cells. Increased luciferase activity upon treatment with this compound indicates stimulation of SRC transcriptional activity.
-
Protocol Outline:
-
Transfection: Co-transfect cells (e.g., HeLa cells) with a reporter plasmid (e.g., pG5-luc), an SRC expression vector (e.g., pBIND-SRC-1, -2, or -3), and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treatment: Treat the transfected cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.[9][10]
-
III. Conclusion
This compound demonstrates a novel dual mechanism of anti-tumor activity. In EGFR inhibitor-resistant NSCLC, it acts as a covalent inhibitor of KEAP1, presenting a potential strategy to overcome acquired resistance. In cancers reliant on SRC signaling, it functions as a hyper-activator, leading to selective cancer cell death through the induction of overwhelming cellular stress. The preclinical data presented in this guide, when compared indirectly with clinical data of other targeted agents, suggest that this compound warrants further investigation as a potential therapeutic agent. The provided experimental protocols can serve as a foundation for independent verification and further exploration of this compound's anti-tumor properties.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The real-life efficacy and safety of osimertinib in pretreated advanced non-small cell lung cancer patients with T790M mutation: a Turkish Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Non-small cell lung cancer PC-9 cells exhibit increased sensitivity to gemcitabine and vinorelbine upon acquiring resistance to EGFR-tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib in breast cancer: Src-ing for response in all the wrong kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. thesciencenotes.com [thesciencenotes.com]
Safety Operating Guide
Proper Disposal Procedures for MCB-613
This document provides essential safety and logistical information for the proper disposal of MCB-613, a potent steroid receptor coactivator (SRC) stimulator used in laboratory research. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Safety and Handling Summary
While a Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, standard laboratory precautions should always be observed.[1] The following table summarizes key safety and handling information.
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture. | ProbeChem SDS[1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, and impervious clothing. | ProbeChem SDS[1] |
| Ventilation | Ensure adequate ventilation when handling. | ProbeChem SDS[1] |
| Environmental Precautions | Prevent the product from entering drains, water courses, or the soil. | ProbeChem SDS[1] |
| Spill Cleanup | Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated materials as per waste protocol. | ProbeChem SDS[1] |
| First Aid (Eyes) | Remove contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. | ProbeChem SDS[1] |
| First Aid (Skin) | Rinse skin thoroughly with large amounts of water and remove contaminated clothing. | ProbeChem SDS[1] |
Disposal Protocol for this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and its associated waste.
1. Waste Segregation and Collection:
-
Unused/Expired this compound: Collect the original compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated Labware: Segregate all disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into direct contact with this compound. Place these items in a dedicated, sealed waste container or bag clearly labeled "this compound Waste."
-
Solutions: Aqueous solutions containing this compound should be collected in a sealed, properly labeled waste container. Do not pour solutions down the drain.[1]
2. Waste Labeling:
-
All waste containers must be clearly labeled with the chemical name ("this compound Waste") and the primary hazard ("Non-hazardous chemical waste," unless mixed with other hazardous materials).
3. Storage of Waste:
-
Store the sealed waste containers in a designated, well-ventilated area away from incompatible materials.
-
Follow institutional guidelines for the temporary storage of chemical waste.
4. Final Disposal:
-
Even though this compound is classified as non-hazardous, it should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound in regular trash or down the sanitary sewer system.[1]
-
Provide the Safety Data Sheet to the waste contractor to confirm the disposal pathway.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound laboratory waste.
References
Personal protective equipment for handling MCB-613
Essential Safety and Handling Guide for MCB-613
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance outlines personal protective equipment (PPE), operational plans for handling and disposal, and emergency protocols to ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the quantitative data available for this compound is presented below. Note the absence of occupational exposure limit values in the currently available safety data sheets.
| Property | Value | Reference |
| Chemical Name | 4-Ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone | [1] |
| Synonyms | MCB 613, MCB613 | [2] |
| CAS Number | 1162656-22-5 | [2] |
| Molecular Formula | C20H20N2O | [2] |
| Molecular Weight | 304.3856 g/mol | [2] |
| Physical State | Solid | [3] |
| Flammability | Product is not flammable | [3] |
| Explosion Hazard | Product does not present an explosion hazard | [3] |
Personal Protective Equipment (PPE)
Although one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it paradoxically recommends comprehensive protective measures.[2] Given its mechanism of action, which involves covalent modification of proteins, a cautious approach is warranted.[4][5] The following PPE is mandatory when handling this compound:
-
Hand Protection : Wear protective gloves. Given that this compound is often dissolved in solvents like DMSO, select gloves that are resistant to the solvent being used.
-
Eye Protection : Use safety goggles with side-shields to protect against splashes.[2]
-
Skin and Body Protection : An impervious lab coat or clothing is required to prevent skin contact.[2]
-
Respiratory Protection : A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.[2]
Operational Plan: Handling and Storage
Handling:
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes, and prevent inhalation of dust or aerosols.
-
Weighing : When weighing the solid compound, do so in a designated area, ensuring minimal air disturbance to prevent dust dispersal.
-
Solution Preparation : For creating solutions (e.g., with DMSO), add the solvent to the pre-weighed this compound slowly to avoid splashing.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.[2]
-
Skin Contact : Thoroughly rinse the affected skin area with plenty of water. Remove any contaminated clothing and shoes. A physician should be consulted.[2]
-
Inhalation : Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2]
-
Spills : In the event of a spill, evacuate personnel to a safe area. Wear full personal protective equipment, including a respirator. Clean the spill in a safe manner, ensuring adequate ventilation. Prevent the product from entering drains, water courses, or the soil.[2]
Disposal Plan
All waste materials, including unused this compound, contaminated lab supplies (e.g., pipette tips, gloves), and solutions, should be treated as chemical waste. Dispose of these materials in accordance with local, state, and federal environmental regulations. Do not dispose of them in standard laboratory trash or down the drain.
Experimental Protocols and Visualizations
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. WO2016109470A1 - Small molecule stimulators of steroid receptor coactivator proteins and their use in the treatment of cancer - Google Patents [patents.google.com]
- 2. probechem.com [probechem.com]
- 3. scribd.com [scribd.com]
- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
